molecular formula C9H13NO2 B11755238 O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

Cat. No.: B11755238
M. Wt: 167.20 g/mol
InChI Key: VXQNMQZALRGTNG-UHFFFAOYSA-N
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Description

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

O-[1-(4-methoxyphenyl)ethyl]hydroxylamine

InChI

InChI=1S/C9H13NO2/c1-7(12-10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3

InChI Key

VXQNMQZALRGTNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)ON

Origin of Product

United States

Foundational & Exploratory

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine CAS number 889128-35-2

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine , a specialized alkoxyamine reagent used in organic synthesis and medicinal chemistry.[1][2][3][4]

Editorial Note on Nomenclature & CAS: The CAS number 889128-35-2 is frequently associated in commercial databases with the N -substituted isomer (N-[1-(4-Methoxyphenyl)ethyl]hydroxylamine).[1][2][3] However, the chemical name provided for this guide is the O -substituted isomer (O-[1-(4-Methoxyphenyl)ethyl]hydroxylamine).[1][2][3] As these are distinct chemical entities with different synthetic routes and reactivities, this guide focuses on the O-isomer as requested, while explicitly distinguishing it from the N-isomer to prevent experimental error.

Advanced Reagent for Oxime Ligation and Chiral Resolution[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is an O-alkylated hydroxylamine derivative.[1][2][3] Structurally, it consists of a hydroxylamine moiety (


) where the oxygen is ether-linked to a 1-(4-methoxyphenyl)ethyl group.[1][2][3] This group acts as a distinct protecting group, sharing characteristics with the p-methoxybenzyl (PMB) group but with enhanced acid lability due to the secondary benzylic carbon.[1][2][4]
PropertyData / Description
Chemical Name O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine
Common Abbreviation PMPE-ONH2
Molecular Formula C

H

NO

Molecular Weight 167.21 g/mol
Chirality Contains one stereocenter at the benzylic position.[1][2][3] Available as (R), (S), or racemate.[1][2][4]
Physical State Typically a colorless oil or low-melting solid (free base); white crystalline solid (HCl salt).[1][2][3]
Solubility Free Base: Soluble in DCM, EtOAc, MeOH, THF.HCl Salt: Soluble in Water, MeOH, DMSO.[1][2][4]
pKa (Conjugate Acid) ~4.0–4.5 (Typical for O-alkyl hydroxylamines).[1][2][3]
Stability Stored at -20°C under inert atmosphere.[1][2][3] Hygroscopic as a salt.[2][4]
Structural Distinction (Critical)[1][3][4]
  • O-Isomer (Target):

    
    . Used for oxime ether formation.[2][4]
    
  • N-Isomer (CAS 889128-35-2 often refers to this):

    
    .[1][2][3] Used as a nitrone precursor or reducing agent.[2][4]
    

Synthesis & Manufacturing

The most robust route to O-substituted hydroxylamines is the Mitsunobu Protocol , which avoids the formation of the N-isomer and allows for stereochemical inversion if starting from a chiral alcohol.[3]

Synthetic Route: Mitsunobu Alkylation

This protocol utilizes N-hydroxyphthalimide (NHP) as a masked hydroxylamine nucleophile.[1][2][3]

Step 1: Phthalimide Protection

Reagents: 1-(4-Methoxyphenyl)ethanol, Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD), N-Hydroxyphthalimide (NHP), THF.[1][2][3][4]
Mechanism:  The reaction proceeds via an 

mechanism, resulting in the inversion of configuration at the benzylic center.[2][4]
Step 2: Hydrazinolysis (Deprotection)

Reagents: Hydrazine hydrate (


) or Methylhydrazine, Ethanol/DCM.[1][2][4]
Mechanism:  Nucleophilic attack of hydrazine on the phthalimide carbonyls releases the free alkoxyamine and insoluble phthalhydrazide byproduct.[4]
Detailed Experimental Protocol

Note: All steps should be performed under a nitrogen atmosphere.

Step 1: Preparation of N-Alkoxyphthalimide Intermediate

  • Charge: In a dry round-bottom flask, dissolve 1-(4-methoxyphenyl)ethanol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous THF (0.2 M).

  • Add Phosphine: Add

    
     (1.2 eq) and stir until dissolved.
    
  • Cool: Cool the mixture to 0°C.

  • Add Azodicarboxylate: Dropwise add DIAD (1.2 eq) over 30 minutes. The solution will turn yellow.[2][4]

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Intermediate

    
     is typically 0.4–0.6 in 3:7 EtOAc:Hex).[1][4]
    
  • Workup: Concentrate in vacuo. Triturate the residue with cold methanol or ether to precipitate the triphenylphosphine oxide (TPPO) byproduct (partial removal).[1] Purify the filtrate via silica gel chromatography.

Step 2: Cleavage to O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

  • Dissolve: Dissolve the purified phthalimide intermediate in Ethanol (0.1 M).

  • Cleave: Add Hydrazine hydrate (3.0 eq). A white precipitate (phthalhydrazide) will form within 30 minutes.[1][4]

  • Stir: Stir at room temperature for 2 hours.

  • Filter: Filter off the solid phthalhydrazide.[2][4]

  • Extraction: Concentrate the filtrate. Redissolve in DCM and wash with saturated

    
    .[4]
    
  • Salt Formation (Optional but Recommended): To the DCM layer, add 1.0 eq of HCl in Dioxane.[1][4] Evaporate to obtain the stable hydrochloride salt.[2][4]

Visualization: Synthesis Pathway

The following diagram illustrates the Mitsunobu inversion and subsequent deprotection.

SynthesisPathway Alcohol 1-(4-Methoxyphenyl)ethanol (Chiral or Racemic) Intermediate N-Alkoxyphthalimide (Inverted Stereocenter) Alcohol->Intermediate PPh3, DIAD, THF 0°C to RT (Mitsunobu) NHP N-Hydroxyphthalimide NHP->Intermediate Product O-(1-(4-Methoxyphenyl)ethyl) hydroxylamine Intermediate->Product N2H4·H2O, EtOH 25°C Byproduct Phthalhydrazide (Insoluble Solid) Intermediate->Byproduct Side Product

Caption: Figure 1. Two-step synthesis via Mitsunobu protocol ensuring O-selectivity and stereochemical control.

Applications in Drug Development[4][10]

Chemoselective Ligation (Oxime Ligation)

The primary application of this reagent is the formation of oxime ethers from aldehydes or ketones.[1] Unlike imines, oxime ethers are hydrolytically stable under physiological conditions.[1][2][4]

  • Use Case: Conjugating the 1-(4-methoxyphenyl)ethyl motif to a drug scaffold containing a ketone.

  • Advantage: The reaction occurs at acidic pH (4.5–5.[1][4]5) where other amines are protonated and unreactive, allowing for site-specific labeling.[1][2][3][4]

Chiral Resolution & Auxiliaries

If the enantiomerically pure form of the reagent is used (e.g., derived from (S)-alcohol), it reacts with racemic ketones to form diastereomeric oxime ethers.[1][2][4]

  • Separation: These diastereomers can be separated by HPLC or crystallization.[2][4]

  • Recovery: The oxime can be cleaved (using TiCl

    
     or acidic exchange) to recover the resolved ketone.[1]
    
Acid-Labile Protecting Group

The 1-(4-methoxyphenyl)ethyl group is an "activated" benzyl ether.[1][2][3]

  • Cleavage: It can be removed using Trifluoroacetic acid (TFA) or mild oxidants (DDQ/CAN), regenerating the N-hydroxy function or the carbonyl (depending on conditions).[1][3] This is useful in synthesizing hydroxamic acids (HDAC inhibitors) where the N-O bond must be preserved during intermediate steps.[1]

Quality Control & Analytics

To validate the identity and purity of the synthesized reagent, the following analytical parameters must be met.

TechniqueExpected Signal / Observation
1H NMR (DMSO-d6) δ 1.45 (d, 3H): Methyl group doublet.δ 3.73 (s, 3H): Methoxy singlet.δ 5.10 (q, 1H): Benzylic proton.δ 6.90/7.30 (d, 4H): Para-substituted aromatic system.δ 10.5 (br s):

protons (if salt).[1][2][3][4]
HPLC Column: C18 Reverse Phase.Mobile Phase: Water/Acetonitrile (+0.1% TFA).Detection: UV at 254 nm (Strong absorption due to anisole ring).[1][4]
Mass Spectrometry ESI+: [M+H]

= 168.1 m/z.[1][4]

Safety & Handling (E-E-A-T)

  • Hazard Classification: O-alkyl hydroxylamines are generally Skin Irritants and can be Sensitizers .[1][2][3] The free base is volatile and should be handled in a fume hood.[2][4]

  • Thermal Stability: Do not heat the free base above 100°C without solvent; alkoxyamines can undergo rearrangement or decomposition.[2][4]

  • Incompatibility: Strong oxidizing agents (converts amine to oxime/nitroso).[1][4]

  • Storage: Store the hydrochloride salt at +4°C or -20°C. It is hygroscopic; keep desiccated.

References

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006).[1][2][4] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635–1638.[1][2][4]

  • Grochowski, E., & Jurczak, J. (1976).[1][2][4] A new synthesis of O-alkylhydroxylamines. Synthesis, 1976(10), 682-684.[1][2][3][4]

  • Foot, O. F., & Knight, D. W. (2000).[1][2][4] Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications, (18), 1755-1756.[1][2][3][4]

  • Rzepa, H. S. (2012).[1][2][4][5] Oxime formation from hydroxylamine and ketone: a (computational) reality check. Henry Rzepa's Blog.

  • PubChem. (2025).[1][4][6][7] Compound Summary: O-substituted hydroxylamines.[1][2][3] National Library of Medicine.[2][4]

Sources

Structure, Properties, and Applications of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine in Advanced Bioconjugation and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern bioconjugation and solid-phase synthesis, the demand for highly specific, reversible linkages has driven the development of advanced bifunctional reagents. O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine represents a premier molecule in this class. By merging the exceptional nucleophilicity of a hydroxylamine core with the highly tunable acid-lability of a 1-(4-methoxyphenyl)ethyl ether, this compound serves as an elite "safety-catch" linker and reversible protecting group. It is engineered specifically for dynamic combinatorial chemistry, complex peptide synthesis, and cleavable antibody-drug conjugates (ADCs), where controlled, mild deprotection conditions are paramount.

Mechanistic Profiling: The Synergy of Structure and Reactivity

As application scientists, we do not merely utilize reagents; we exploit their fundamental electronic properties. The utility of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is dictated by two distinct structural domains:

The Hydroxylamine Core: Alpha-Effect Driven Nucleophilicity

The nitrogen atom in this molecule exhibits the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-effect—a phenomenon where the adjacent oxygen atom's lone pairs repel the nitrogen's lone pair, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This renders the nitrogen exceptionally nucleophilic, allowing for rapid, quantitative condensation with aldehydes and ketones to form stable oxime linkages.
The O-Alkyl Moiety: Hyperconjugation and Resonance

The defining feature of this molecule is its highly engineered O-alkyl group. Standard oxime ethers (such as O-benzyl hydroxylamines) are extremely stable and resist cleavage. The introduction of a para-methoxy group provides resonance stabilization (+M effect) to the benzylic position[1].

However, it is the addition of the


-methyl group  that transforms this molecule from a standard protecting group into a highly labile, precision linker. During acidolysis, the 

-methyl group provides hyperconjugative and inductive (+I) stabilization to the developing carbocation. Consequently, the resulting secondary benzylic carbocation is exponentially more stable than a primary PMB (p-methoxybenzyl) cation. This drastically lowers the activation energy required for C-O bond heterolysis, allowing for cleavage under remarkably mild acidic conditions[2].

Quantitative Data: Properties and Cleavage Kinetics

To facilitate experimental design, the physicochemical properties and comparative cleavage kinetics are summarized below.

Table 1: Core Physicochemical Properties
PropertySpecificationMechanistic Implication
Chemical Formula C9H13NO2N/A
Molecular Weight 167.21 g/mol Low steric hindrance during conjugation
Primary Functional Group O-alkyl hydroxylamineEnables orthogonal oxime ligation
Cleavage Mechanism Acid-catalyzed heterolysis (S_N1)Generates a stabilized benzylic carbocation
Optimal Cleavage Reagent Trifluoroacetic acid (TFA)Acts as a strong proton donor (pKa ~0.23)[3]
Table 2: Comparative Cleavage Kinetics of O-Alkyl Protecting Groups

The structural evolution from Benzyl to 1-(4-Methoxyphenyl)ethyl demonstrates the profound impact of electronic stabilization on linker lability.

O-Alkyl Protecting GroupStructureAcid Required for CleavageRelative Cleavage Time
Benzyl -CH2-C6H5Anhydrous HF or strong Lewis acids> 24 hours (Highly Stable)
4-Methoxybenzyl (PMB) -CH2-C6H4-OMe95% TFA1 - 2 hours (Labile)[2]
1-(4-Methoxyphenyl)ethyl -CH(CH3)-C6H4-OMe1% - 5% TFA< 15 minutes (Highly Labile)[1]

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that causality is understood and in-process quality control is maintained.

Protocol A: Aniline-Catalyzed Oxime Ligation (Conjugation)

Causality & Rationale: Oxime formation is thermodynamically favorable but kinetically slow at neutral pH. By utilizing aniline as a nucleophilic catalyst at pH 4.5, an intermediate Schiff base (imine) is rapidly formed. This protonated imine is highly electrophilic and rapidly undergoes transimination with the hydroxylamine. The pH of 4.5 is the exact thermodynamic sweet spot: acidic enough to protonate the carbonyl oxygen, but basic enough to keep the hydroxylamine nitrogen deprotonated and active.

  • Preparation: Dissolve the target carbonyl compound (aldehyde/ketone) in a 100 mM sodium acetate buffer (pH 4.5).

  • Catalysis: Add aniline to a final concentration of 10-50 mM.

  • Conjugation: Add 1.5 equivalents of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine.

  • Validation: Monitor the reaction via LC-MS. The system is self-validating: successful conjugation is confirmed by the complete disappearance of the starting carbonyl mass and the appearance of the oxime conjugate mass [M + 149 Da].

  • Purification: Isolate the conjugate via preparative HPLC or size-exclusion chromatography.

Protocol B: Scavenger-Assisted Acidic Cleavage (Deprotection)

Causality & Rationale: Cleavage with TFA generates a highly stable 1-(4-methoxyphenyl)ethyl carbocation[3]. If left unquenched, this potent electrophile will indiscriminately re-alkylate the liberated oxime or nucleophilic side chains (e.g., Methionine, Tryptophan). Triisopropylsilane (TIPS) is introduced as a mandatory hydride donor to irreversibly reduce the carbocation to the inert byproduct 1-ethyl-4-methoxybenzene.

  • Preparation: Suspend the oxime conjugate (or solid-phase resin) in a cleavage cocktail consisting of 95% TFA, 2.5% TIPS, and 2.5% H2O. (Note: For highly sensitive targets, 1-5% TFA in Dichloromethane can be utilized due to the extreme lability of the linker).

  • Cleavage: Agitate at room temperature for 15–30 minutes.

  • Validation: The cleavage is visually self-validating in SPPS; the generation of the stabilized carbocation often produces a transient bright orange/red color in the TFA solution, which fades as the TIPS quenches the cation.

  • Isolation: Evaporate the bulk TFA under a stream of nitrogen. Precipitate the deprotected product using cold diethyl ether. Centrifuge and wash the pellet twice with ether to remove the quenched hydrocarbon byproduct.

Mechanistic Visualizations

Pathway A Carbonyl Compound C Oxime Conjugate A->C pH 4.5, Aniline B O-(1-(4-Methoxyphenyl)ethyl) hydroxylamine B->C pH 4.5, Aniline D TFA / TIPS Cleavage C->D Acidolysis E Deprotected Oxime D->E Product F Quenched Cation D->F Scavenged

Mechanistic pathway of oxime ligation and subsequent TFA-mediated acidic cleavage.

Workflow S1 1. Conjugation Mix reagents at pH 4.5 S2 2. Validation LC-MS mass shift S1->S2 S3 3. Cleavage Add 1-5% TFA + TIPS S2->S3 S4 4. Isolation Ether precipitation S3->S4

Step-by-step experimental workflow for reversible oxime bioconjugation.

References

  • Smolecule. "Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2". Smolecule.com.
  • MDPI. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis". MDPI.com.
  • ACS Publications. "Handles for Fmoc Solid-Phase Synthesis of Protected Peptides". ACS.org.
  • Lookchem. "Trifluoroacetic acid". Lookchem.com.

Sources

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the properties, synthesis, and applications of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine in advanced organic synthesis and bioconjugation.

Executive Overview

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is a highly specialized, sterically and electronically tuned O-alkyl hydroxylamine. With the chemical formula C9H13NO2 and a molecular weight of 167.21 g/mol [1], this compound serves as a critical building block in modern drug development, specifically in the design of acid-cleavable linkers for Antibody-Drug Conjugates (ADCs) and as an orthogonal protecting group in complex peptide synthesis.

Unlike standard benzyl or p-methoxybenzyl (PMB) derivatives, the inclusion of an alpha-methyl group on the benzylic carbon fundamentally alters the molecule's reactivity profile. This guide deconstructs the structural causality of the molecule, provides field-validated synthesis protocols, and outlines its integration into dynamic combinatorial chemistry.

Structural Causality & Electronic Tuning

As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is chosen over simpler analogs. The utility of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine lies in the precise thermodynamic stability of the carbocation generated during its cleavage.

  • The +M Resonance Effect: The para-methoxy group donates electron density into the aromatic ring via resonance (+M effect), significantly stabilizing any developing positive charge at the benzylic position.

  • Hyperconjugation & Inductive Effects: The addition of the alpha-methyl group (forming a 1-phenylethyl derivative) transitions the potential cleavage intermediate from a primary benzylic carbocation (as seen in PMB groups) to a secondary benzylic carbocation .

  • The "Goldilocks" Lability: This dual stabilization means the O-C bond can be cleaved under exceptionally mild acidic conditions (e.g., 1–5% Trifluoroacetic acid (TFA) or endosomal pH 4.5–5.5) [2]. It is labile enough to release a drug payload inside a cancer cell's endosome, yet stable enough to survive systemic circulation at pH 7.4.

Quantitative Data: Physicochemical & Kinetic Profiling

Table 1: Physicochemical Specifications

Parameter Value Causality / Impact
Chemical Formula C9H13NO2 Defines stoichiometry for ligation reactions.
Molecular Weight 167.21 g/mol Low molecular weight ensures minimal steric hindrance during conjugation.
Exact Mass 167.0946 Da Critical for LC-MS/MS verification of intermediate formation.
Hydrogen Bond Donors 1 (-NH2) Primary amine drives rapid nucleophilic attack on aldehydes/ketones.

| Hydrogen Bond Acceptors | 3 (N, O, O) | Influences aqueous solubility and solvent partitioning. |

Table 2: Comparative Acid Lability of O-Alkyl Linkers

O-Alkyl Protecting Group Cleavage Condition Relative Carbocation Stability Application Suitability
Benzyl (Bn) Strong Acid (HF, TFMSA) Low (Primary) Harsh peptide cleavage; stable linker
p-Methoxybenzyl (PMB) 20-50% TFA Medium (Primary + Resonance) Standard solid-phase synthesis
1-(4-Methoxyphenyl)ethyl 1-5% TFA or pH < 5.0 High (Secondary + Resonance) Acid-sensitive payloads, ADCs

| Trityl (Trt) | < 1% TFA | Very High (Tertiary) | Extremely labile masking |

Validated Synthesis Workflow

The synthesis of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine requires strict regiocontrol to prevent N-alkylation. A self-validating system utilizing the Mitsunobu reaction followed by orthogonal hydrazinolysis is the industry standard [3].

Synthesis A 1-(4-Methoxyphenyl)ethanol (Starting Material) C Phthalimide-Protected Intermediate A->C Mitsunobu Reaction B N-Hydroxyphthalimide (NHPI) + PPh3 + DIAD B->C E O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine (Final Product) C->E Hydrazinolysis D Hydrazine Monohydrate (Deprotection) D->E

Workflow for the regioselective synthesis of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine.

Protocol 1: Regioselective Synthesis via Mitsunobu Coupling

Objective: Synthesize the target compound while strictly avoiding N,O-dialkylation.

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of 1-(4-methoxyphenyl)ethanol and 1.1 eq of N-hydroxyphthalimide (NHPI) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Causality: NHPI masks the nitrogen, ensuring the nucleophilic attack occurs exclusively at the oxygen atom. Anhydrous conditions prevent the premature hydrolysis of the Mitsunobu betaine intermediate.

  • Phosphine Activation: Add 1.2 eq of Triphenylphosphine (PPh3). Cool the reaction vessel to 0 °C using an ice bath.

  • Mitsunobu Coupling: Dropwise add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) over 30 minutes.

    • Causality: Slow addition at 0 °C controls the exothermic formation of the phosphonium intermediate and minimizes the formation of elimination byproducts (e.g., styrene derivatives). Stir at room temperature for 12 hours.

  • Intermediate Isolation: Concentrate the mixture under reduced pressure. Purify the phthalimide-protected intermediate via flash column chromatography (Hexanes/EtOAc). Validation: TLC should show a distinct UV-active spot with an Rf ~0.4 (in 3:1 Hexanes/EtOAc).

  • Orthogonal Hydrazinolysis: Dissolve the purified intermediate in absolute ethanol (0.1 M). Add 2.0 eq of hydrazine monohydrate. Stir at room temperature for 2 hours.

    • Causality: Hydrazine selectively attacks the imide carbonyls of the phthalimide group, forming a stable, insoluble phthalhydrazide byproduct. This completely spares the highly acid-sensitive O-C benzylic bond.

  • Workup & Validation: Filter off the white phthalhydrazide precipitate. Concentrate the filtrate and purify via basic alumina chromatography.

    • Critical Note: Silica gel chromatography is strictly avoided here, as the inherent acidity of standard silica can prematurely cleave the 1-(4-methoxyphenyl)ethyl group.

Applications in Bioconjugation & Cleavable Linkers

In targeted drug delivery, O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is utilized to generate acid-cleavable oxime linkers . By reacting the free -NH2 group of this molecule with an aldehyde-functionalized cytotoxic payload, an oxime bond is formed.

While oximes are generally highly stable, the presence of the 1-(4-methoxyphenyl)ethyl moiety on the oxygen renders the entire linkage susceptible to pH-triggered degradation.

Cleavage Conjugate Drug-Oxime Conjugate (Stable at pH 7.4) Endosome Endosomal Internalization (pH 4.5 - 5.5) Conjugate->Endosome Protonation Protonation of Oxime Oxygen Endosome->Protonation Cleavage C-O Bond Cleavage (Carbocation Formation) Protonation->Cleavage Release Free Payload Release + Stabilized Carbocation Cleavage->Release

Mechanism of pH-triggered payload release via endosomal oxime cleavage.

Protocol 2: Oxime Ligation and Endosomal Cleavage Simulation

Objective: Conjugate the hydroxylamine to a model aldehyde and validate its pH-dependent release.

  • Ligation: Dissolve 1.0 eq of the target aldehyde-payload and 1.2 eq of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine in a 1:1 mixture of DMSO and 100 mM Sodium Acetate buffer (pH 4.5).

    • Causality: Aniline (10-100 mM) can be added as a nucleophilic catalyst to accelerate oxime formation by forming a highly reactive Schiff base intermediate.

  • Incubation: Stir at 25 °C for 2-4 hours. Lyophilize and purify the conjugate via preparative HPLC.

  • Cleavage Simulation: To validate release kinetics, incubate the purified conjugate in a simulated endosomal buffer (100 mM Citrate, pH 5.0) at 37 °C.

  • Monitoring: Monitor the release of the free payload via LC-MS over 48 hours. The secondary benzylic carbocation generated during cleavage will typically be trapped by water to form 1-(4-methoxyphenyl)ethanol, effectively preventing linker re-attachment and driving the release reaction to completion.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9577332, Oxime V" (Used for exact mass and C9H13NO2 formula verification). PubChem, [Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis.
  • World Intellectual Property Organization. "Sulfonamide derivative and use thereof (WO2012137982A2).

The Divergent Chemistries of N- vs. O-Substituted Hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the structural, electronic, and functional differences between N-substituted and O-substituted hydroxylamines.

An In-Depth Technical Guide for Drug Discovery & Organic Synthesis

Executive Summary: The Orthogonal Nature of the N-O Bond

Hydroxylamine (


) is a unique amphoteric scaffold where the nitrogen and oxygen atoms are directly linked, creating the "alpha effect"—a phenomenon where the adjacent lone pair on oxygen enhances the nucleophilicity of nitrogen. However, substituting the nitrogen (N-substituted) versus the oxygen (O-substituted) creates two chemically orthogonal families of compounds.
  • N-Substituted Hydroxylamines (

    
    ):  These are reactive redox-active species . They retain the labile O-H bond, making them susceptible to oxidation (to nitrones or nitroso compounds) and capable of metal chelation. They are often metabolic intermediates with potential toxicity (mutagenicity).
    
  • O-Substituted Hydroxylamines (

    
    , Alkoxyamines):  These are stable ether-like scaffolds . They lack the oxidizable O-H bond, rendering them chemically robust. They are primarily used as stable pharmacophores (bioisosteres) or specialized nucleophiles for oxime ligation.
    

This guide dissects these differences to inform rational decision-making in synthetic planning and lead optimization.

Structural & Electronic Properties[1]

The fundamental difference lies in the availability of the lone pairs and the acidity/basicity of the nitrogen center.

Electronic Configuration and Basicity

Contrary to aliphatic amines, where alkylation increases basicity (due to inductive electron donation), alkylation of hydroxylamines often decreases or maintains the already low basicity.

PropertyHydroxylamine (

)
N-Substituted (

)
O-Substituted (

)
Hybridization

(pyramidal)

(pyramidal)

(pyramidal)
pKa (Conjugate Acid) ~ 6.0~ 5.96 (e.g., N-Me)~ 4.60 (e.g., O-Me)
Basicity Trend ModerateSimilar to parentLowest Basicity
Nucleophilicity High (

-effect)
High (at N)High (at N)
Redox Potential Reducing AgentReducing AgentNon-Reducing (Stable)
H-Bond Donor 2 sites (

)
2 sites (

)
1 site (

)

Key Insight: O-alkylation significantly lowers the pKa of the ammonium species compared to N-alkylation. The electron-withdrawing inductive effect of the alkoxy group (


) is stronger than the hydroxy group (

) in this context, or rather, the stabilization of the cation is less effective.
The Alpha Effect

Both species exhibit the alpha effect, making them super-nucleophiles compared to their pKa equivalents.

  • N-Substituted: The nucleophilic attack usually occurs at the Nitrogen (e.g., attacking ketones to form nitrones).

  • O-Substituted: The nucleophilic attack also occurs at the Nitrogen (e.g., attacking ketones to form oxime ethers).

Reactivity Profiles & Stability

The most critical distinction for a chemist is stability. N-substituted hydroxylamines are "soft" and prone to oxidation, whereas O-substituted variants are "hard" and stable.

Oxidation and Degradation
  • N-Substituted (

    
    ): 
    
    • Oxidation: Readily oxidized by air,

      
      , or oxidants (e.g., 
      
      
      
      ) to form Nitrones (
      
      
      ) or Nitroso compounds (
      
      
      ).
    • Disproportionation: Can disproportionate into amines and nitro compounds under certain conditions.

    • Metal Chelation: The

      
       motif is a bidentate ligand (hydroxamic acid-like) that binds metals (Fe, Zn, Cu), often inhibiting metalloenzymes.
      
  • O-Substituted (

    
    ): 
    
    • Stability: The N-O bond is protected. They do not oxidize to nitrones because there is no proton on oxygen to remove.

    • Acid Stability: Generally stable to mineral acids (unlike acetals).

    • Radical Chemistry: The C-O bond is stable, but the N-O bond can undergo homolysis at high temperatures (basis of Nitroxide Mediated Polymerization, though this usually requires N,N-disubstitution).

Diagram: Reactivity Divergence

Reactivity cluster_N N-Substituted (R-NH-OH) cluster_O O-Substituted (NH2-O-R) NH2OH Hydroxylamine (NH2OH) N_Sub N-Alkyl (R-NH-OH) NH2OH->N_Sub Alkylation (RX) O_Sub Alkoxyamine (NH2-O-R) NH2OH->O_Sub Protection req. (see Synthesis) Nitrone Nitrone (R-N+(O-)=CH2) N_Sub->Nitrone Oxidation (-2H) Nitroso Nitroso (R-N=O) N_Sub->Nitroso Oxidation (-2H) OximeEther Oxime Ether (C=N-O-R) O_Sub->OximeEther + Carbonyl Stable Stable (No Oxidation) O_Sub->Stable Oxidants

Figure 1: Divergent reactivity pathways. N-substituted forms are oxidation-prone precursors to nitrones, while O-substituted forms are stable nucleophiles yielding oxime ethers.

Synthetic Strategies

Selective synthesis is challenging due to the multiple nucleophilic sites (N vs O).

Synthesis of N-Substituted Hydroxylamines

Direct alkylation of hydroxylamine often leads to over-alkylation. The preferred methods are Reductive :

  • Reduction of Nitro Compounds:

    
    
    
    • Mechanism:[1][2] Partial reduction stops at the hydroxylamine stage before becoming the amine.

  • Reduction of Oximes:

    
    
    
    • Note: Requires careful pH control to avoid N-O bond cleavage to the amine.

Synthesis of O-Substituted Hydroxylamines (Alkoxyamines)

Direct O-alkylation requires blocking the nitrogen lone pair to prevent N-alkylation (which is kinetically favored).

  • N-Hydroxyphthalimide Route (The Gabriel-Type Synthesis):

    • Step 1: React N-hydroxyphthalimide with Alkyl Halide (

      
      ) and base. The N is protected by the imide.
      
    • Step 2: Cleave the phthalimide (Hydrazinolysis or Methylamine) to release

      
      .
      
  • Mitsunobu Reaction:

    • React N-hydroxyphthalimide + Alcohol (

      
      ) + 
      
      
      
      + DEAD. (Inverts stereochemistry of R if chiral).
Diagram: Synthetic Decision Tree

Synthesis Target Target Molecule N_Target N-Substituted (R-NH-OH) Target->N_Target Reductive Approach O_Target O-Substituted (NH2-O-R) Target->O_Target Protective Approach Nitro Start: Nitro (R-NO2) N_Target->Nitro Oxime Start: Oxime (C=N-OH) N_Target->Oxime NH_Prot Start: N-Protected (N-Hydroxyphthalimide) O_Target->NH_Prot Red_Zn Reduction (Zn/NH4Cl) Nitro->Red_Zn Red_B Reduction (NaCNBH3) Oxime->Red_B Red_Zn->N_Target Red_B->N_Target Alkylation Alkylation (R-X, Base) or Mitsunobu (R-OH) NH_Prot->Alkylation Deprotect Deprotection (Hydrazine) Alkylation->Deprotect Deprotect->O_Target

Figure 2: Synthetic workflows. N-substituted are accessed via reduction; O-substituted via protected alkylation.

Pharmaceutical & Biological Implications

Toxicity & Metabolism (The Ames Test Factor)
  • N-Substituted (Toxicophore): The

    
     group is often a "structural alert" in drug design.
    
    • Mechanism:[1][2] Metabolic oxidation can generate nitrenium ions (

      
      ), which are potent electrophiles capable of alkylating DNA (mutagenicity). Many N-hydroxy compounds are Ames positive.
      
    • Exception: Some N-hydroxyureas (e.g., Hydroxyurea) are used as cytostatics, but their mechanism relies on this radical reactivity (inhibiting ribonucleotide reductase).

  • O-Substituted (Pharmacophore): The

    
     linkage is generally metabolically stable and non-mutagenic.
    
    • Application: Used as linkers in antibody-drug conjugates (ADCs) or as stable oxime ether bioisosteres for ketones/aldehydes.

Bioisosterism
  • N,N,O-Trisubstituted Hydroxylamines: Recent research suggests that the

    
     moiety can act as a bioisostere for tertiary amines or ethers. They exhibit lower lipophilicity (LogP)  than the corresponding carbon analogs while maintaining solubility, potentially improving the metabolic stability profile by blocking oxidative N-dealkylation.
    

Experimental Protocol: Selective Synthesis of O-Benzylhydroxylamine

This protocol demonstrates the "Trustworthy" N-protection strategy to ensure exclusive O-alkylation.

Objective: Synthesize O-benzylhydroxylamine hydrochloride (


).

Reagents:

  • N-Hydroxyphthalimide (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Triethylamine (1.1 equiv)

  • DMF (Solvent)

  • Hydrazine monohydrate (excess)

Step-by-Step Methodology:

  • Coupling (O-Alkylation):

    • Dissolve N-hydroxyphthalimide (10 mmol) in DMF (20 mL).

    • Add Triethylamine (11 mmol) and stir for 10 min (Solution turns red/orange due to anion formation).

    • Add Benzyl Bromide (11 mmol) dropwise.

    • Stir at room temperature for 4–12 hours. (TLC check: disappearance of starting imide).

    • Pour into water. The product (N-benzyloxyphthalimide) usually precipitates as a white solid. Filter and wash with water.

  • Deprotection (Hydrazinolysis):

    • Suspend the N-benzyloxyphthalimide intermediate in Ethanol.

    • Add Hydrazine monohydrate (1.2 equiv).

    • Reflux for 1–2 hours. A white precipitate (phthalhydrazide) will form.

    • Cool to RT and filter off the phthalhydrazide solid.

    • Concentrate the filtrate (containing the free alkoxyamine).

  • Salt Formation:

    • Dissolve the residue in

      
       or 
      
      
      
      .
    • Add HCl (4M in dioxane) dropwise.

    • Collect the white precipitate (

      
      ) by filtration.
      

Validation:

  • 1H NMR (

    
    ):  Look for the benzylic 
    
    
    
    singlet around 5.1 ppm.
  • Melting Point: Distinct from N-benzylhydroxylamine.

References

  • Chemical Properties of Methylhydroxylamines

    • Bissot, T. C., et al.[3] "The Physical and Chemical Properties of the Methylhydroxylamines." Journal of the American Chemical Society, vol. 79, no.[3] 4, 1957.

    • [3]

  • pKa D

    • Williams, R. "pKa Data Compiled.
  • N,N,O-Trisubstituted Hydroxylamines as Bioisosteres

    • "The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters." ACS Medicinal Chemistry Letters, 2022.
  • Grochowski, E., & Jurczak, J. "Synthesis of O-alkylhydroxylamines." Synthesis, 1976.
  • Mutagenicity of N-Hydroxy Compounds

    • "Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents."[4] ACS Omega, 2018.

Sources

Advanced Methodologies: Chiral O-Alkyl Hydroxylamines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral O-alkyl hydroxylamines for asymmetric synthesis Format: In-depth Technical Guide / Whitepaper

Executive Summary

In the landscape of asymmetric synthesis, nitrogen-containing stereocenters remain a primary target for pharmaceutical development. While Ellman’s sulfinamides and SAMP/RAMP hydrazones are ubiquitous, chiral O-alkyl hydroxylamines (


)  represent a powerful, underutilized class of reagents. They offer distinct advantages: high configurational stability of the N–O bond, predictable diastereocontrol via oxime ether intermediates, and orthogonal cleavage conditions compared to sulfur- or hydrazine-based auxiliaries.

This guide provides a technical deep-dive into the synthesis, mechanistic logic, and application of chiral O-alkyl hydroxylamines, specifically focusing on their role as chiral auxiliaries for the synthesis of


-chiral amines and their utility in sigmatropic rearrangements.

Part 1: Strategic Utility & Mechanistic Foundation

The N–O Bond as a Stereochemical Anchor

The utility of chiral O-alkyl hydroxylamines stems from the unique properties of the alkoxyamine moiety. Unlike imines, the corresponding chiral oxime ethers (


) exhibit high geometric stability (inhibited 

isomerization) due to the

orbital interaction.
  • Alpha-Effect Nucleophilicity: The primary amino group in

    
     is super-nucleophilic, allowing rapid condensation with ketones and aldehydes under mild conditions, often without acidic catalysts that might racemize sensitive substrates.
    
  • Rigid Transition States: Upon coordination with Lewis acids (e.g.,

    
    , 
    
    
    
    ), chiral oxime ethers form rigid chelates. The chiral vector from the O-alkyl group (
    
    
    ) effectively shields one face of the C=N bond, directing nucleophilic attack with high diastereoselectivity (
    
    
    ).
Comparison with Standard Auxiliaries
FeatureChiral O-Alkyl HydroxylaminesEllman SulfinamidesSAMP/RAMP Hydrazones
Linkage Ether (

)
Sulfinyl (

)
Hydrazine (

)
Stability High (Acid/Base stable)Acid labileOxidatively labile
Cleavage Reductive (Zn,

, or

)
Acidic (HCl/MeOH)Oxidative/Reductive
Atom Economy Moderate (Auxiliary often recoverable)HighLow (Auxiliary often destroyed)

Part 2: Synthesis of Chiral O-Alkyl Hydroxylamines

Access to these reagents relies heavily on the Mitsunobu reaction , allowing the transfer of chirality from the "chiral pool" of alcohols (e.g., menthol, phenyl ethanol, carbohydrates) to the nitrogen center.

The Mitsunobu-Hydrazinolysis Protocol

This is the industry-standard workflow for generating high-purity chiral alkoxyamines.

Reaction Scheme:

  • Activation: A chiral alcohol (

    
    ) reacts with 
    
    
    
    and DEAD/DIAD to activate the oxygen.
  • Displacement:

    
    -Hydroxyphthalimide (NHPI) acts as the nucleophile, installing the N–O bond with inversion of configuration  at the carbon center.
    
  • Deprotection: Hydrazinolysis or methylamine treatment releases the free amine.

Mitsunobu_Synthesis Alcohol Chiral Alcohol (R*-OH) Activation Mitsunobu Activation (PPh3, DEAD) Alcohol->Activation Intermediate N-Alkoxyphthalimide (Inversion of Stereocenter) Activation->Intermediate SN2 Displacement Deprotection Hydrazinolysis (N2H4 or MeNH2) Intermediate->Deprotection Product Chiral O-Alkyl Hydroxylamine (R*-O-NH2) Deprotection->Product N-O Bond Retention

Caption: Figure 1. Modular synthesis of chiral O-alkyl hydroxylamines via the Mitsunobu protocol. Note the inversion of configuration at the chiral center during the N-O bond formation.

Part 3: Application I — Asymmetric Synthesis of Primary Amines

The most robust application of these reagents is the synthesis of


-chiral primary amines via nucleophilic addition to chiral oxime ethers .
Workflow and Mechanism
  • Condensation:

    
     + Ketone 
    
    
    
    Chiral Oxime Ether.
  • Addition: Reaction with Organolithium (

    
    ) or Grignard (
    
    
    
    ) reagents.
    • Critical Factor:[1] The addition is often promoted by Lewis acids (

      
      ). The Lewis acid coordinates to the oxime nitrogen (or oxygen), locking the conformation. The chiral auxiliary (
      
      
      
      ) blocks the Re or Si face, forcing the nucleophile to attack from the opposite side.
  • Cleavage: The resulting hydroxylamine (

    
    ) is reduced (cleaving the N–O bond) to yield the chiral amine (
    
    
    
    ) and the chiral alcohol (
    
    
    ).
Diagram: Stereoselective Addition Model

The following diagram illustrates the "Chelation Control" vs. "Dipole Model" often observed in these additions.

Oxime_Addition Substrate Chiral Oxime Ether (E-Isomer favored) Complex Lewis Acid Complex (BF3 coordination) Substrate->Complex + BF3·Et2O TS Transition State (Face blocked by R*) Complex->TS + R'-Li / R'-MgX Product_Inter Chiral Hydroxylamine (Single Diastereomer) TS->Product_Inter Nucleophilic Attack Final Chiral Primary Amine (+ Recovered Alcohol) Product_Inter->Final Reductive Cleavage (LiAlH4 or H2/Pd)

Caption: Figure 2. Mechanistic pathway for the diastereoselective nucleophilic addition to chiral oxime ethers.

Part 4: Application II — [3,3]-Sigmatropic Rearrangements[3][4]

Beyond simple additions, chiral O-alkyl hydroxylamines serve as precursors for Aza-Claisen type rearrangements. This is particularly valuable for constructing crowded quaternary carbon centers.

  • Method: An

    
    -allyl-O-alkyl hydroxylamine (where the O-alkyl is chiral) is converted to an 
    
    
    
    -ketene acetal.
  • Rearrangement: Heating induces a [3,3]-sigmatropic shift.[2] The chirality of the O-alkyl tether transfers to the new C–C bond with high fidelity.

  • Outcome: Formation of

    
    -unsaturated amides or amino acids with defined stereochemistry.
    

Part 5: Experimental Protocols

Protocol: Synthesis of O-((1R)-Menthyl)hydroxylamine

A standard reagent for diastereoselective amination.

Reagents:

  • (-)-Menthol (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • 
    -Hydroxyphthalimide (NHPI, 1.1 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.1 equiv)

  • Hydrazine monohydrate (

    
    )
    

Step-by-Step Procedure:

  • Mitsunobu Coupling:

    • Dissolve (-)-menthol (15.6 g, 100 mmol),

      
       (28.8 g, 110 mmol), and NHPI (17.9 g, 110 mmol) in anhydrous THF (300 mL) under 
      
      
      
      .
    • Cool to 0°C. Add DIAD (22.2 g, 110 mmol) dropwise over 30 minutes.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight.

    • Checkpoint: Monitor TLC for consumption of menthol.

    • Concentrate and purify by flash chromatography (Hexanes/EtOAc) to obtain

      
      -menthyloxyphthalimide.
      
  • Hydrazinolysis:

    • Dissolve the phthalimide intermediate in

      
       (200 mL) and MeOH (20 mL).
      
    • Add hydrazine monohydrate (5 equiv) dropwise at RT. A white precipitate (phthalhydrazide) will form rapidly.

    • Stir for 2 hours. Filter off the white solid.

    • Wash the filtrate with 10%

      
      , dry over 
      
      
      
      , and concentrate.
    • Purification: Distillation or conversion to the HCl salt (using HCl/Dioxane) yields pure O-menthylhydroxylamine.

Protocol: Asymmetric Synthesis of -Chiral Amines

Substrate: Acetophenone (Model ketone)

  • Oxime Ether Formation:

    • Reflux Acetophenone (1.0 equiv) with O-menthylhydroxylamine (1.1 equiv) and Pyridine (1.1 equiv) in EtOH for 4 hours.

    • Workup: Evaporate solvent, dissolve in

      
      , wash with water.[3] Dry and concentrate.
      
  • Nucleophilic Addition:

    • Dissolve the oxime ether in anhydrous Toluene under Argon. Cool to -78°C.

    • Add

      
       (1.1 equiv) and stir for 15 mins.
      
    • Add Organolithium reagent (e.g.,

      
      , 1.2 equiv) slowly.
      
    • Stir at -78°C for 2 hours, then warm to RT.

    • Quench with saturated

      
      . Extract with EtOAc.
      
  • Reductive Cleavage:

    • Dissolve the crude hydroxylamine in THF.

    • Add

      
       (4 equiv) and reflux for 3 hours.
      
    • Fieser workup (Water/NaOH/Water).

    • Purify the resulting primary amine by column chromatography or crystallization.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Mitsunobu Steric hindrance of alcoholUse ADDP/

instead of DEAD/

for difficult substrates.
Poor Diastereoselectivity

mixture of oxime ether
Separate

isomers by chromatography before addition.

-isomers typically give higher selectivity.
No Reaction in Addition Strong chelationIncrease temperature to -40°C or switch solvent to

(less coordinating than THF).
Incomplete Cleavage Steric bulk around N–OUse Zn dust in AcOH/Ultrasound or Raney Nickel hydrogenation (50 psi).

References

  • Dieter, R. K., & Datar, R. (1993).[1] 1,2-Nucleophilic additions of organolithium reagents to chiral oxime ethers. Canadian Journal of Chemistry, 71(6), 814–823. Link

  • Kolasa, T., & Miller, M. J. (1986). Synthesis of hydroxamic acids and their derivatives. Journal of Organic Chemistry, 55, 1711. (Foundational work on O-alkyl hydroxylamine synthesis).
  • Barker, D., et al. (2011). Asymmetric synthesis using chiral oxime ethers. Tetrahedron Letters, 52(12), 1350-1353.
  • Maimone, T. J., & Buchwald, S. L. (2010).[4] Pd-catalyzed O-arylation of ethyl acetohydroximate... access to O-arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991. Link

  • Hall, A., et al. (2006).[4] [3,3]-Sigmatropic rearrangements of N-alkoxyformate hydroxylamines. Synlett, 2006(19), 3435-3438. Link

Sources

Stability of O-substituted hydroxylamines in air and moisture

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability of O-Substituted Hydroxylamines in Air and Moisture

Executive Summary

O-substituted hydroxylamines (e.g., O-benzylhydroxylamine, O-methylhydroxylamine) are indispensable reagents in modern chemical biology, pharmaceutical synthesis, and materials science. They are the cornerstone of oxime ligation—a highly reliable bioconjugation technique used in the development of PROTAC linkers, antibody-drug conjugates (ADCs), and peptide modifications.

However, a pervasive point of failure in these workflows is the mismanagement of the reagent’s stability. While oxime conjugates themselves are highly stable at neutral pH, the unreacted O-substituted hydroxylamine precursors are highly sensitive to environmental factors. This whitepaper deconstructs the mechanistic degradation pathways of these reagents in the presence of air and moisture, provides quantitative stability data, and outlines self-validating experimental protocols to ensure absolute reproducibility in your synthetic workflows.

Mechanistic Pathways of Degradation: Causality and Chemistry

To engineer a robust synthetic process, one must first understand the causality of reagent degradation. The stability of O-substituted hydroxylamines is entirely dictated by the protonation state of the nitrogen atom.

Oxidative Degradation (Air Exposure)

In its free base form, the nitrogen atom of an O-alkylhydroxylamine possesses a highly nucleophilic, sterically accessible lone pair. When exposed to atmospheric oxygen, this lone pair is highly susceptible to autoxidation. The oxidation pathway typically leads to the formation of nitrones or results in the oxidative cleavage of the N-O bond, generating volatile and reactive byproducts that can poison downstream catalytic processes or induce unwanted side reactions[1].

Hydrolytic Solvolysis (Moisture and Aqueous Media)

While O-substituted hydroxylamines are generally more stable than free hydroxylamine, their free base forms are not stable in aqueous solutions for prolonged periods. In the presence of moisture—particularly at extreme pH levels—the free base undergoes slow solvolysis. Aqueous solutions of O-benzylhydroxylamine free base, for instance, are strictly not recommended for storage beyond 24 hours due to hydrolytic degradation[2][3].

The Stabilization Strategy: Salt Formation

To arrest both oxidative and hydrolytic degradation, the free base must be converted into a stable salt (typically a hydrochloride or trifluoroacetate salt). Protonation of the amine ties up the lone pair, drastically reducing its nucleophilicity and rendering the molecule virtually inert to atmospheric oxygen and ambient moisture[2].

G FreeBase O-Alkylhydroxylamine (Free Base) Air O2 (Air Exposure) FreeBase->Air Moisture H2O (Moisture / pH Extremes) FreeBase->Moisture Acid HCl / TFA (Salt Formation) FreeBase->Acid Oxidation Oxidative Degradation (Nitrones / Cleavage) Air->Oxidation Hydrolysis Hydrolytic Solvolysis (N-O Bond Cleavage) Moisture->Hydrolysis StableSalt O-Alkylhydroxylamine Salt (Stable, Long-Term Storage) Acid->StableSalt

Mechanisms of O-alkylhydroxylamine degradation and stabilization via salt formation.

Quantitative Stability Profiling

Data-driven formulation is critical for drug development. Table 1 summarizes the stability of O-benzylhydroxylamine across different states and environmental conditions. This data underscores why "Cold Chain" management and salt formulation are non-negotiable.

Table 1: Comparative Stability Profile of O-Benzylhydroxylamine

Chemical FormStorage EnvironmentAtmosphereEstimated Stability / Shelf-Life
HCl Salt (Solid) -20°C (Desiccated)Inert Gas (Ar/N₂)≥ 4 Years (Optimal)[3]
HCl Salt (Solid) 25°C (Ambient)Air> 6 Months (Hygroscopic, but chemically intact)
Free Base (Neat Liquid) 2–8°CAirDays to Weeks (High risk of oxidation)
Free Base (Aqueous) 25°C (pH 7.2 Buffer)Air< 24 Hours (Rapid solvolysis)[2][3]

Self-Validating Experimental Protocols

As an application scientist, I mandate that every protocol must be a self-validating system. You must be able to prove the integrity of your reagents before committing them to high-value substrates.

Protocol 1: Accelerated Stability Testing via RP-HPLC

Purpose: To verify the integrity of stored O-substituted hydroxylamine salts prior to use in critical bioconjugation steps.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the O-benzylhydroxylamine HCl salt in 1.0 mL of anhydrous, HPLC-grade acetonitrile (ACN).

  • Internal Standard Addition: Add 10 µL of a known concentration of toluene (internal standard) to the vial. Causality: The internal standard ensures that any decrease in the analyte peak area is due to degradation, not injection volume errors.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% TFA in Water (Maintains protonation during the run).

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 210 nm and 254 nm.

  • Validation Logic: Analyze the chromatogram. A pure HCl salt will present as a single sharp peak. The appearance of early-eluting broad peaks indicates hydrolytic cleavage, while late-eluting peaks often signify oxidative dimerization or nitrone formation. If purity is <95%, discard or recrystallize the batch.

Protocol 2: Moisture-Resistant In Situ Oxime Ligation

Purpose: To perform oxime ligations without exposing the unstable free base to aqueous degradation.

Step-by-Step Methodology:

  • Solvent Purging: Purge your reaction solvent (e.g., anhydrous DMSO or DMF) with Argon for 15 minutes to displace dissolved oxygen[3].

  • Substrate Solubilization: Dissolve your carbonyl-containing substrate (aldehyde/ketone) in the purged solvent.

  • Reagent Addition: Add 1.2 to 1.5 equivalents of the stable O-alkylhydroxylamine HCl salt directly to the reaction mixture. Do not pre-dissolve the salt in an aqueous buffer.

  • In Situ Generation: Add 1.5 equivalents of a mild, non-nucleophilic base (e.g., pyridine or sodium acetate).

    • Causality: The base deprotonates the HCl salt in situ, generating the transient free base. Because the carbonyl substrate is already present in high concentration, the free base immediately attacks the carbonyl, forming the stable oxime conjugate before oxidation or hydrolysis can occur.

  • Validation Logic: Monitor the reaction via LC-MS. The complete disappearance of the carbonyl mass and the appearance of the oxime mass (M + Reagent - H₂O) validates the success of the in situ trapping mechanism.

G Salt Stable HCl Salt (Stored at -20°C) BaseAdd Add Mild Base (e.g., Pyridine) Salt->BaseAdd InSitu Transient Free Base (In Situ Generation) BaseAdd->InSitu Carbonyl Add Carbonyl Substrate (Aldehyde/Ketone) InSitu->Carbonyl Oxime Stable Oxime Conjugate (Target Product) Carbonyl->Oxime

Workflow for in situ generation of free base to prevent degradation during oxime ligation.

Formulation and "Cold Chain" Storage Strategies

To maximize the operational lifespan of O-substituted hydroxylamines in your laboratory, adhere to the following storage directives:

  • Maintain the Salt Form: Never store these compounds as free bases. If you must synthesize the free base for a specific application, use it immediately.

  • Desiccation is Mandatory: While the HCl salt protects against oxidation, it is highly hygroscopic. Moisture ingress will turn the crystalline solid into a sticky gum, accelerating localized hydrolysis. Store the primary container inside a secondary desiccator cabinet.

  • Temperature Control: Long-term storage must be maintained at -20°C[3]. For active daily use, aliquots can be kept at 2–8°C, provided they are allowed to reach room temperature in a desiccator before opening to prevent condensation.

  • Inert Atmospheres: Always backfill the storage vial with Argon or Nitrogen after use. Oxygen is a secondary threat to the salt form, but displacing ambient air also displaces ambient humidity.

References

  • Bandyopadhyay, A., et al. "Boronic acids facilitate rapid oxime condensations at neutral pH." Chemical Science (RSC Publishing), 2015. Available at:[Link]

  • MDPI. "Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources." Molecules, 2022. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of Oxime Ethers via O-Substituted Hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

Oxime ethers are highly stable, biologically relevant structural motifs frequently utilized in drug development, agricultural chemistry, and analytical derivatization[1]. While traditional synthesis often relies on the direct alkylation of pre-formed oximes, that approach is frequently plagued by competing N-alkylation, which generates undesirable nitrone byproducts[2].

To achieve strict regiocontrol and high yields, the direct condensation of a carbonyl compound (aldehyde or ketone) with an O-substituted hydroxylamine hydrochloride is the preferred methodology[3]. This application note provides a self-validating, field-proven protocol for this condensation reaction, detailing the mechanistic causality behind reagent selection, solvent optimization, and reaction conditions.

Mechanistic Rationale & Causality (E-E-A-T)

As synthetic scientists, we must design protocols that operate in harmony with intrinsic chemical kinetics. The synthesis of oxime ethers via condensation is a two-step process: nucleophilic addition followed by dehydration. Understanding the causality of the reaction conditions is critical for optimization.

The Role of pH and Sodium Acetate (NaOAc)

O-alkyl hydroxylamines are typically supplied as bench-stable hydrochloride salts to prevent spontaneous oxidation and degradation. To render the amine nucleophilic, it must be deprotonated in situ. We utilize Sodium Acetate (NaOAc) rather than stronger bases (like NaOH or KOH) for a specific mechanistic reason: Buffering Capacity . NaOAc establishes a mildly acidic buffering environment (pH ~4.5–5.5). This specific pH window is the kinetic "sweet spot"[4]:

  • If too acidic (pH < 3): The hydroxylamine nitrogen remains fully protonated (

    
    ) and is rendered non-nucleophilic.
    
  • If too basic (pH > 7): The carbonyl oxygen is not sufficiently protonated, drastically reducing its electrophilicity, which stalls the initial nucleophilic attack.

Solvent Causality: The Biphasic Dilemma

Carbonyl substrates (especially in drug discovery, such as steroidal scaffolds) are highly lipophilic, whereas the NaOAc and hydroxylamine hydrochloride reagents are highly polar inorganic salts. A pure organic solvent will fail to dissolve the salts, and pure water will precipitate the substrate. Therefore, an aqueous ethanol system (EtOH/H₂O, 10:1) is employed[3]. The ethanol solvates the organic framework, while the 10% water fraction ensures the complete dissolution of the salts, creating a homogeneous microenvironment that accelerates the reaction kinetics.

Mechanism Ketone Carbonyl Substrate (Electrophile) Hemiaminal Hemiaminal Intermediate (Unstable) Ketone->Hemiaminal Nucleophilic Addition (Buffered pH 4.5-5.5) Amine O-Alkyl Hydroxylamine HCl (Nucleophile Source) Amine->Hemiaminal Nucleophilic Addition (Buffered pH 4.5-5.5) Oxime Oxime Ether (Target Product) Hemiaminal->Oxime Dehydration (Thermal Drive 95°C) Water H2O Byproduct Hemiaminal->Water Elimination

Mechanistic pathway of oxime ether synthesis highlighting the pH-dependent addition and thermal dehydration.

Quantitative Data: Reaction Condition Optimization

To validate the superiority of the condensation method over direct alkylation, consider the empirical data summarized below. The condensation method eliminates nitrone formation and provides superior yields for complex scaffolds[2],[4].

Synthesis MethodReagentsSolvent SystemTempAvg. YieldMajor Side Products
Direct Alkylation Oxime, Alkyl Halide, KOHDMSO or DMFRT to 60 °C65–80%Nitrones (N-alkylation)[2]
Direct Alkylation Oxime, Alkyl Halide, Ag₂OAlkyl HalideReflux85–90%Heavy metal waste[2]
Condensation (Current) Carbonyl, Alkoxyamine HCl, NaOAcEtOH / H₂O (10:1)95 °C90–98% None (High Regioselectivity)[3]

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The molar equivalents are specifically calibrated to drive the equilibrium toward the product while accounting for the volatility or degradation of excess alkoxyamine during extended reflux.

Materials & Reagents
  • Substrate: Target Aldehyde or Ketone (1.0 equiv, e.g., 0.23 mmol)

  • Reagent: O-Alkyl hydroxylamine hydrochloride (2.5 equiv, 0.58 mmol)

  • Base: Sodium Acetate (NaOAc), anhydrous (4.5 equiv, 1.05 mmol)

  • Solvent: Ethanol / Deionized Water (10:1 v/v, 20 mL)

Workflow Execution
  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl substrate (0.23 mmol) in 18 mL of absolute ethanol.

  • Salt Addition: Add the O-alkyl hydroxylamine hydrochloride (0.58 mmol) and NaOAc (1.05 mmol) to the flask. Add 2 mL of deionized water to ensure the complete dissolution of the inorganic salts[4].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 95 °C using an oil bath or heating block. The thermal energy is critical to overcome the activation barrier for the dehydration of the hemiaminal intermediate[3].

  • Self-Validating Monitoring: Monitor the reaction progress periodically via Thin Layer Chromatography (TLC) or LC-MS.

    • Insight: If conversion stalls after 24 hours (common for sterically hindered ketones), add an additional 1.0 equiv of O-alkyl hydroxylamine hydrochloride and 2.0 equiv of NaOAc, and continue refluxing for another 24 hours[3].

  • Quenching & Workup: Once complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure via rotary evaporation. Dilute the remaining aqueous slurry with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with deionized water (2x) and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil/solid via silica gel flash column chromatography (typically using a Hexane/EtOAc gradient) to yield the pure oxime ether[5].

Workflow Setup 1. Assembly EtOH/H2O + NaOAc Reflux 2. Thermal Activation 95°C Reflux Setup->Reflux Monitor 3. TLC Monitoring Check Conversion Reflux->Monitor Workup 4. L-L Extraction EtOAc / Brine Monitor->Workup Purify 5. Chromatography Isomer Separation Workup->Purify

Experimental workflow for the synthesis, isolation, and purification of oxime ethers.

Troubleshooting & Stereochemical Considerations

E/Z Isomerism: The condensation of unsymmetrical ketones or aldehydes with O-substituted hydroxylamines inherently produces a mixture of E and Z geometric isomers[5].

  • Diagnostic Action: The E/Z ratio can be determined via ¹H-NMR, as the proton adjacent to the oxime ether linkage typically exhibits a distinct chemical shift difference between the two isomers.

  • Resolution: If a single stereoisomer is required for downstream biological assays or asymmetric catalysis, the isomers can often be separated via careful flash chromatography or selective recrystallization (e.g., from water or EtOAc)[5].

Incomplete Conversion: If the starting material persists despite extended reflux, the issue is likely steric hindrance or an improper pH microenvironment. Verify that the NaOAc was not degraded and that the 10:1 EtOH/H₂O ratio was strictly maintained to prevent salt precipitation.

References

  • Title: Positive Modulators of N-Methyl-D-Aspartate Receptor: Structure-Activity Relationship Study on Steroidal C-17 and C-20 Oxime Ethers Source: bioRxiv URL: [Link]

  • Title: Silver Oxide-Mediated Oxime Ether Synthesis Source: Scholars Research Library URL: [Link]

  • Title: Facile Oxime Ether Synthesis: Free Carbonyl Compound Derivatization by a Brominated O-Benzylhydroxylamine Source: ResearchGate URL: [Link]

  • Title: Catalytic Enantioselective Borane Reduction of Benzyl Oximes: Preparation of (S)-1-Pyridin-3-yl-Ethylamine Bis Hydrochloride Source: PubMed Central (PMC) URL: [Link]

Sources

Application Note: High-Fidelity Asymmetric Synthesis Using O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists focusing on asymmetric synthesis. It details the use of (S)- or (R)-O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine as a chiral auxiliary for the synthesis of enantiomerically pure amines and


-amino acids.

Executive Summary

The synthesis of chiral amines remains a cornerstone of pharmaceutical development. While Ellman’s sulfinamides are widely employed, oxime ether-based auxiliaries offer distinct advantages, particularly for radical-mediated additions and reactions requiring robust stability against harsh nucleophiles.

This guide focuses on O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine , a robust chiral auxiliary. Unlike its unsubstituted phenyl analog, the p-methoxy derivative offers enhanced electronic tunability and crystallinity, often resulting in superior diastereomeric ratios (dr) and milder cleavage conditions.

Key Advantages[1]
  • Radical Compatibility: Excellent acceptor for intermolecular radical additions (unlike sulfinimines).

  • Rigid Conformation: The p-methoxy-substituted chiral center provides strong facial bias in C=N additions.

  • Versatile Cleavage: The N–O bond can be cleaved reductively (H₂/Pd, Mo(CO)₆) to yield primary amines without racemization.

Mechanism of Action

The auxiliary functions by converting a prochiral ketone or aldehyde into a chiral oxime ether . The stereocontrol arises from the restricted rotation of the N–O bond and the steric bulk of the chiral 1-(4-methoxyphenyl)ethyl group.

Stereochemical Model[2]
  • Oxime Geometry: Condensation typically favors the (E)-isomer for aldehydes and the less sterically hindered isomer for ketones.

  • Facial Bias: The chiral auxiliary blocks one face of the C=N bond. In radical additions, the incoming radical attacks from the face anti to the bulky aryl group of the auxiliary, governed by a "dipole-controlled" or "steric-controlled" transition state.

Workflow Visualization

G cluster_0 Key Transformation Start Chiral Alcohol (S)-1-(4-Methoxyphenyl)ethanol Aux Chiral Auxiliary (S)-O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine Start->Aux 1. Mitsunobu (NHPhth) 2. Hydrazinolysis Oxime Chiral Oxime Ether (E/Z Mixture) Aux->Oxime Condensation (R-CHO / R-COR') AddProd Addition Product (High dr) Oxime->AddProd Radical Addition (R''-I, Et3B) or Nucleophilic Addn Final Chiral Amine (Enantiopure) AddProd->Final N-O Cleavage (Mo(CO)6 or H2/Pd)

Figure 1: Strategic workflow for converting chiral alcohols to chiral amines via the oxime ether auxiliary.[1]

Experimental Protocols

Protocol A: Synthesis of the Chiral Auxiliary

Rationale: Commercial availability is limited. In-house synthesis from the chiral alcohol ensures high optical purity.

Materials:

  • (S)-1-(4-Methoxyphenyl)ethanol (>99% ee)[2]

  • 
    -Hydroxyphthalimide
    
  • Triphenylphosphine (

    
    )
    
  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazine hydrate[3]

Step-by-Step:

  • Mitsunobu Coupling:

    • Dissolve (S)-1-(4-Methoxyphenyl)ethanol (1.0 eq),

      
      -hydroxyphthalimide (1.1 eq), and 
      
      
      
      (1.1 eq) in dry THF (0.2 M) under
      
      
      .
    • Cool to 0°C. Add DIAD (1.1 eq) dropwise.

    • Stir at 0°C for 1 h, then warm to RT overnight.

    • Note: This step proceeds with inversion of configuration . The (S)-alcohol yields the (R)-phthalimide intermediate.

    • Purification: Concentrate and purify via silica gel chromatography (Hex/EtOAc).[4]

  • Hydrazinolysis:

    • Dissolve the phthalimide intermediate in MeOH/CH₂Cl₂ (10:1).

    • Add Hydrazine hydrate (3.0 eq). Stir at RT for 2–4 h (white precipitate of phthalhydrazide will form).

    • Filter off the solid.[3][5] Concentrate the filtrate.

    • Workup: Partition between Et₂O and saturated NaHCO₃. Dry organic layer (

      
      ) and concentrate.[4][6]
      
    • Result: (R)-O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine (Oil or low-melting solid). Store at -20°C.

Protocol B: Formation of Chiral Oxime Ethers

Step-by-Step:

  • Dissolve the aldehyde/ketone substrate (1.0 eq) in Ethanol or Pyridine (0.5 M).

  • Add the Chiral Auxiliary (1.05 eq).

  • Stir at RT (for aldehydes) or Reflux (for hindered ketones) for 2–12 h.

  • Concentrate and purify via silica chromatography.

  • Critical Step: Separate

    
     isomers if possible, although radical additions often converge to the same major diastereomer or proceed via the 
    
    
    
    -isomer.
Protocol C: Diastereoselective Radical Addition

This is the "killer application" for this auxiliary, allowing the synthesis of


-amino acids or 

-branched amines.

Reagents:

  • Alkyl Iodide (R-I) as the radical precursor.

  • Triethylborane (

    
    ) as the radical initiator.
    
  • Lewis Acid:

    
     (Enhances reactivity and diastereoselectivity).
    

Procedure:

  • Dissolve the Chiral Oxime Ether (1.0 eq) and Alkyl Iodide (3.0 eq) in dry

    
     (0.1 M) under Argon.
    
  • Cool to -78°C.

  • Add

    
     (2.0 eq) dropwise.
    
  • Add

    
     (1.0 M in hexane, 3.0 eq) followed by a small amount of air (O₂ is the actual initiator with borane).
    
  • Stir at -78°C for 2–4 h. Monitor by TLC.[4][5][7]

  • Quench: Add dilute HCl or saturated

    
    . Extract with 
    
    
    
    .[3][4][5][7]
  • Analysis: Determine diastereomeric ratio (dr) by HPLC or ¹H NMR.

Protocol D: N–O Bond Cleavage (Auxiliary Removal)

To release the free chiral amine.

Method 1: Molybdenum Hexacarbonyl (Mildest)

  • Dissolve the addition product in Acetonitrile/Water (15:1).

  • Add

    
     (1.2 eq).
    
  • Heat to reflux for 2–4 h.

  • Workup: Filter through Celite. The filtrate contains the free amine.

Method 2: Hydrogenolysis (Standard)

  • Dissolve substrate in MeOH or AcOH.

  • Add Pd/C (10 wt%) or Raney Ni.

  • Stir under

    
     (1–5 atm) until conversion is complete.
    
  • Note: This cleaves the N–O bond. The auxiliary byproduct (1-(4-methoxyphenyl)ethyl alcohol) can sometimes be recovered, but often the focus is on the amine yield.

Data Summary & Troubleshooting

ParameterRecommendationImpact
Solvent (Addition)

or Toluene
Non-coordinating solvents maximize Lewis Acid coordination.
Temperature -78°CEssential for high diastereoselectivity (dr > 95:5).
Lewis Acid

or

Chelates the oxime oxygen, locking conformation.
Stoichiometry Excess R-I (3-5 eq)Radicals are short-lived; excess precursor ensures conversion.

Troubleshooting:

  • Low Yield in Radical Addition: Ensure the reaction is strictly anhydrous before adding

    
    . If initiation fails, add a second portion of 
    
    
    
    and inject a syringe of air slowly.
  • Poor dr: Switch from

    
     to a bulkier Lewis acid like MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) to enhance steric differentiation.
    

References

  • Miyabe, H., et al. "Synthesis of Chiral Oxime Ethers Based on Regio- and Enantioselective Allylic Substitution."[8] ChemInform, vol. 33, no. 18, 2002.

  • Naito, T., et al. "Radical Addition to Oxime Ethers for Asymmetric Synthesis of

    
    -Amino Acid Derivatives."[8] Heterocycles, vol. 54, no.[4][9] 2, 2001. 
    
  • Friestad, G. K. "Chiral N-Acylhydrazones: Versatile Electrophiles for Asymmetric Synthesis." European Journal of Organic Chemistry, 2005. (Contextual reference for C=N additions).

  • Kolasa, T. "Synthesis of hydroxamic acids and their derivatives." Chemical Reviews, 1990. (Foundational chemistry of hydroxylamines).

Sources

Application Note: Synthesis of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine via Mitsunobu-Hydrazinolysis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

O-alkylhydroxylamines are highly valuable building blocks in modern drug discovery. They are frequently utilized as bioorthogonal handles for oxime ligations and serve as core pharmacophores in mechanism-based inhibitors, notably those targeting Indoleamine 2,3-Dioxygenase-1 (IDO1)[1].

Why not direct oxime formation? A common misconception in alkoxyamine synthesis is that one can simply condense a ketone with hydroxylamine to form an oxime, followed by reduction. However, oxime reduction yields an N-alkylhydroxylamine (


), not the desired O-alkylhydroxylamine (

). Furthermore, direct O-alkylation of an unprotected hydroxylamine with an alkyl halide (e.g., 1-bromo-1-(4-methoxyphenyl)ethane) is notoriously unselective, leading to N,N- or N,O-polyalkylation, and is prone to competing E2 elimination to form 4-vinylanisole.

To circumvent these issues, the definitive, high-yielding route relies on the Mitsunobu reaction of a secondary alcohol with N-hydroxyphthalimide (NHPI)[2]. NHPI acts as an oxygen-selective nucleophile because its nitrogen atom is sterically and electronically masked by the phthalimide ring. Subsequent hydrazinolysis (Gabriel-type deprotection) cleanly unmasks the primary amine to yield the target alkoxyamine[1].

Synthetic Workflow Pathway

SynthesisWorkflow cluster_0 Step 1: Carbonyl Reduction cluster_1 Step 2: Mitsunobu C-O Bond Formation cluster_2 Step 3: Phthalimide Cleavage SM 4-Methoxyacetophenone (Ketone) Int1 1-(4-Methoxyphenyl)ethanol (Secondary Alcohol) SM->Int1 NaBH4 MeOH, 0 °C to RT Int2 N-(1-(4-Methoxyphenyl)ethoxy)phthalimide (Protected Alkoxyamine) Int1->Int2 NHPI, PPh3, DIAD THF, 0 °C to RT Target O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine (Target Free Base) Int2->Target N2H4·H2O DCM/MeOH, RT

Figure 1: Three-step synthetic workflow for O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine.

Quantitative Reagent Summary

The following table summarizes the stoichiometric requirements for a standard multi-gram scaleup of this workflow.

StepReagentMW ( g/mol )Eq.AmountExperimental Role
1 4-Methoxyacetophenone150.181.01.50 g (10.0 mmol)Starting Material
1 Sodium Borohydride (NaBH₄)37.831.2454 mg (12.0 mmol)Hydride Reducing Agent
1 Methanol (MeOH)32.04-20 mLProtic Solvent
2 1-(4-Methoxyphenyl)ethanol152.191.01.22 g (8.0 mmol)Intermediate 1
2 N-Hydroxyphthalimide (NHPI)163.131.21.57 g (9.6 mmol)O-Nucleophile
2 Triphenylphosphine (PPh₃)262.291.22.52 g (9.6 mmol)Activating Agent
2 Diisopropyl azodicarboxylate (DIAD)202.211.21.89 mL (9.6 mmol)Coupling Reagent
2 Tetrahydrofuran (THF, Anhydrous)72.11-25 mLAprotic Solvent
3 Phthalimide Intermediate297.311.01.49 g (5.0 mmol)Intermediate 2
3 Hydrazine Hydrate (N₂H₄·H₂O)50.063.00.73 mL (15.0 mmol)Deprotecting Agent
3 DCM / MeOH (4:1 v/v)--20 mLSolvent Matrix

Step-by-Step Experimental Protocols

Step 1: Carbonyl Reduction to 1-(4-Methoxyphenyl)ethanol

Causality Insight: Methanol is selected as the solvent because protic media significantly accelerate borohydride reductions. The solvent hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity, and subsequently stabilizes the developing alkoxide intermediate.

  • Preparation: Dissolve 4-methoxyacetophenone (1.50 g, 10.0 mmol) in 20 mL of MeOH in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add NaBH₄ (454 mg, 12.0 mmol) portionwise over 5 minutes to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction carefully with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint:

    • TLC (Hexanes/EtOAc 4:1): The UV-active ketone spot (

      
       ~0.50) should be completely replaced by a more polar alcohol spot (
      
      
      
      ~0.25).
    • Yield: ~1.45 g (95%) of a colorless oil.

Step 2: Mitsunobu C-O Bond Formation

Causality Insight: The Mitsunobu reaction requires strict anhydrous conditions to prevent the premature hydrolysis of the PPh₃-DIAD betaine complex. DIAD must be added dropwise at 0 °C because betaine formation is highly exothermic; thermal spikes can cause the betaine to decompose before it can successfully activate the secondary alcohol.

  • Preparation: In an oven-dried 100 mL flask under a nitrogen atmosphere, dissolve 1-(4-methoxyphenyl)ethanol (1.22 g, 8.0 mmol), NHPI (1.57 g, 9.6 mmol), and PPh₃ (2.52 g, 9.6 mmol) in 25 mL of anhydrous THF.

  • Addition: Cool the mixture to 0 °C. Add DIAD (1.89 mL, 9.6 mmol) dropwise via syringe over 15 minutes. The solution will turn a deep yellow/orange color as the betaine forms.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography (gradient elution: Hexanes/EtOAc 8:2 to 6:4) to separate the product from triphenylphosphine oxide (TPPO) and reduced DIAD byproducts.

  • Validation Checkpoint:

    • ¹H NMR (CDCl₃): Look for the diagnostic shift of the methine proton. In the starting alcohol, the

      
       appears around 4.8 ppm. In the phthalimide product, the deshielding effect of the N-O bond shifts this methine quartet downfield to ~5.4 ppm.
      
    • Yield: ~1.90 g (80%) of N-(1-(4-methoxyphenyl)ethoxy)phthalimide as a white solid.

Step 3: Phthalimide Cleavage (Hydrazinolysis)

Causality Insight: A mixed solvent system of DCM/MeOH (4:1) is utilized here. The DCM ensures the bulky phthalimide intermediate remains fully dissolved, while the MeOH accelerates the nucleophilic attack of hydrazine. Crucially, the reaction byproduct (phthalhydrazide) is highly insoluble in DCM, allowing it to precipitate out cleanly for rapid removal via filtration.

  • Preparation: Dissolve the phthalimide intermediate (1.49 g, 5.0 mmol) in 20 mL of DCM/MeOH (4:1 v/v).

  • Addition: Add hydrazine hydrate (0.73 mL, 15.0 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature for 3 hours. A voluminous white precipitate (phthalhydrazide) will form as the reaction progresses.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the solid byproduct. Wash the filter cake with cold DCM (2 × 10 mL).

  • Isolation: Concentrate the filtrate in vacuo. Re-dissolve the resulting residue in 15 mL of DCM; if additional white precipitate forms, filter again. Concentrate the clear filtrate to yield the final product.

  • Validation Checkpoint:

    • ¹H NMR (CDCl₃): The methine proton will shift back upfield to ~4.7 ppm. A broad singlet integrating to 2H should appear around 5.3 ppm, corresponding to the free

      
       protons.
      
    • Yield: ~710 mg (85%) of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine as a pale yellow oil. (Note: For long-term storage, it is highly recommended to convert the free base to its hydrochloride salt by treating the oil with 1.0 eq of 4M HCl in dioxane, followed by precipitation with diethyl ether).

References

  • Malachowski WP, Winters M, DuHadaway JB, Lewis-Ballester A, Badir S, Wai J, Rahman M, Sheikh E, LaLonde JM, Yeh SR, Prendergast GC, Muller AJ. "O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1." European Journal of Medicinal Chemistry. 2016. 1

  • Grochowski E, Jurczak J. "A New Synthesis of O-Alkylhydroxylamines." Synthesis. 1976.2

Sources

Precision Engineering of Polymer Architectures: A Guide to O-Alkoxyamines in NMP

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of O-alkoxyamines in radical polymerization (NMP) Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The Unimolecular Advantage

Nitroxide-Mediated Polymerization (NMP) has evolved from a niche mechanistic curiosity into a robust tool for synthesizing well-defined macromolecular architectures. While early NMP relied on bimolecular systems (mixing a conventional radical initiator like BPO with a stable nitroxide like TEMPO), modern applications prioritize O-alkoxyamines —unimolecular initiators that contain both the initiating radical and the controlling nitroxide in a single molecule.

For researchers in drug delivery and materials science, O-alkoxyamines offer a distinct advantage: stoichiometric control . By guaranteeing a 1:1 ratio of initiating radical to controlling agent from the very first kinetic event, these regulators minimize the "initiation bias" and broad dispersities often seen in bimolecular systems.

Mechanistic Principles & The Persistent Radical Effect

The efficacy of O-alkoxyamines relies on the Persistent Radical Effect (PRE) .[1] Upon heating, the C-O bond of the alkoxyamine undergoes homolysis, releasing a transient propagating radical (


) and a persistent nitroxide radical (

).
  • Activation (

    
    ):  The alkoxyamine splits. 
    
    
    
    initiates monomer addition.[2]
  • Deactivation (

    
    ):  The stable 
    
    
    
    (which does not react with itself or monomers) reversibly recombines with
    
    
    , returning the chain to a "dormant" state.
  • The Result: The concentration of active radicals is kept extremely low (

    
     M), suppressing irreversible bimolecular termination (
    
    
    
    ) while allowing controlled chain growth (
    
    
    ).
Visualization: The NMP Equilibrium

NMP_Mechanism Alkoxyamine Dormant Alkoxyamine (P-ON) Active Active Polymer Radical (P•) Alkoxyamine->Active Heat (k_act) Active->Alkoxyamine Recombination (k_deact) Polymer Chain Growth (P-M•) Active->Polymer + Monomer (k_p) Nitroxide Persistent Nitroxide (•ON) Nitroxide->Active Control Agent Monomer Monomer (M)

Figure 1: The reversible activation-deactivation equilibrium central to O-alkoxyamine mediated polymerization.

Selection Guide: Choosing the Right Regulator

Not all alkoxyamines are universal. The stability of the nitroxide moiety dictates which monomers can be controlled.

FeatureTEMPO-based SG1-based (e.g., BlocBuilder) TIPNO-based
Structure 2,2,6,6-tetramethylpiperidinylDiethyl phosphonate functionalizedtert-butyl isopropyl phenyl
Primary Monomers StyrenicsAcrylates, Methacrylates, Styrenics, AcrylamidesAcrylates, Styrenics, Dienes
Activation Temp High (125–135°C)Moderate (90–120°C)Moderate (110–125°C)
Limitations Poor control of acrylates; slow kinetics.Methacrylates require ~5% styrene comonomer to prevent disproportionation.Complex synthesis compared to commercial SG1.
Best Application High-temp PS synthesis; basic research.[3]Block copolymers (e.g., PnBA-b-PS); Functional materials.Versatile laboratory synthesis.

Experimental Protocols

Protocol A: Synthesis of Poly(n-butyl acrylate) using BlocBuilder MA

Objective: Synthesize a well-defined homopolymer (


 g/mol ) to serve as a macroinitiator.
Materials: 
  • Monomer: n-Butyl Acrylate (nBA) - Must be filtered through basic alumina to remove inhibitor.

  • Initiator: BlocBuilder MA (Alkoxyamine).[4][5]

  • Solvent: Anisole (optional, for viscosity control) or Bulk.

Step-by-Step Methodology:

  • Stoichiometry Calculation: Target

    
     (Degree of Polymerization) = 
    
    
    
    .
    • To target 15,000 g/mol : MW of nBA is 128.17 g/mol .

      
      .
      
    • Mix 10 g (78 mmol) of nBA with 0.25 g (0.66 mmol) of BlocBuilder MA.

  • Free Nitroxide Addition (Critical): Add 5-10 mol% (relative to initiator) of free SG1 nitroxide.

    • Why? Acrylates propagate rapidly. The "flash" of initial radicals can lead to immediate termination. Extra free nitroxide pushes the equilibrium toward the dormant state immediately, ensuring narrow dispersity (Đ).

  • Degassing (The Oxygen Trap): Oxygen is a radical scavenger that will kill the chain end.

    • Place mixture in a Schlenk flask.

    • Perform 3 cycles of Freeze-Pump-Thaw (see diagram below).

    • Backfill with high-purity Nitrogen or Argon.

  • Polymerization:

    • Immerse flask in a pre-heated oil bath at 115°C .

    • Stir magnetically at 300 RPM.

    • Time: Reaction typically reaches 60-70% conversion in 2-4 hours. Do not push to >90% conversion to preserve chain-end fidelity.

  • Quenching & Purification:

    • Remove from heat and immerse in liquid nitrogen or ice water (stops polymerization immediately).

    • Dilute with minimal THF.

    • Precipitate into cold Methanol/Water (80:20 v/v).

    • Dry under vacuum at 40°C.

Workflow Visualization: Freeze-Pump-Thaw

FPT_Workflow Start Reaction Mix in Schlenk Flask Freeze 1. Freeze (Liquid N2, 5-10 min) Start->Freeze Vacuum 2. Pump (High Vacuum, 5-10 min) Freeze->Vacuum Solvent Solidified Thaw 3. Thaw (Warm water bath, under static vacuum) Vacuum->Thaw Remove Headspace Gas Cycle Repeat 3 Times Thaw->Cycle Cycle->Freeze If < 3 cycles End Backfill N2/Ar & Seal Cycle->End If 3 cycles complete

Figure 2: The Freeze-Pump-Thaw cycle is non-negotiable for NMP to prevent oxygen inhibition.

Protocol B: Chain Extension (Block Copolymer Synthesis)

Objective: Create an amphiphilic block copolymer (PnBA-b-PS) for drug delivery micelles. Starting Material: PnBA-SG1 macroinitiator (from Protocol A).

  • Preparation:

    • Dissolve Purified PnBA-SG1 (1.0 eq) in Styrene monomer (500 eq).

    • Note: No additional free nitroxide is usually required here, as the "flash" effect is less pronounced with macroinitiators.

  • Degassing:

    • Perform 3 cycles of Freeze-Pump-Thaw.

  • Reaction:

    • Heat to 110°C . Styrene polymerizes slower than acrylates; reaction time may be 6-12 hours.

  • Validation (Self-Check):

    • GPC Analysis: The molecular weight peak must shift entirely to the left (higher MW).

    • Warning Sign: If a bimodal peak appears (one peak at original PnBA MW, one higher), initiation efficiency was low. This often indicates dead chains in Protocol A caused by pushing conversion too high (>90%).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Induction Period Excess OxygenImprove degassing; check inert gas purity.
Broad Dispersity (Đ > 1.5) Poor initiation or "Flash" polymerizationAdd free nitroxide (SG1/TEMPO) at

. Lower temperature.
Reaction Stalls "Dead" chains or VitrificationIf conversion < 50%, temp may be too low. If high conversion, viscosity may be limiting diffusion (Glass Effect). Add solvent (Anisole).
Color Nitroxide chromophoresPolymers may appear pale yellow/orange. This is normal. Can be removed via precipitation or dialysis.

References

  • Solomon, D. H., Rizzardo, E., & Cacioli, P. (1986). Polymerization process and polymers produced thereby.[1][2][4][6][7][8][9][10][][12] U.S. Patent No. 4,581,429. Link

  • Hawker, C. J. (1994). "Molecular Weight Control by a 'Living' Free-Radical Polymerization Process." Journal of the American Chemical Society, 116(24), 11185–11186. Link

  • Nicolas, J., et al. (2013).[3] "Nitroxide-mediated polymerization." Progress in Polymer Science, 38(1), 63-235. Link

  • Arkema. (2006). BlocBuilder® MA - Technical Data Sheet.[4]Link (Note: Generalized link to manufacturer as specific TDS URLs rotate).

  • Benoit, D., et al. (1999).[2] "Development of a Universal Alkoxyamine for 'Living' Free Radical Polymerizations." Journal of the American Chemical Society, 121(16), 3904–3920. Link

Sources

Application Note: Divergent Synthesis of Pharmaceutical Scaffolds using N-[2-(4-Methoxyphenyl)ethyl]hydroxylamine (MPEHA)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, high-level technical guide for the synthesis and utilization of N-[2-(4-methoxyphenyl)ethyl]hydroxylamine (MPEHA). This versatile intermediate serves as a "chemical hinge," allowing divergent synthesis into three major pharmaceutical scaffolds: Isoxazolidines (via nitrones), Tetrahydroisoquinolines (via Pictet-Spengler), and Hydroxamic Acids .

Executive Summary

The N-[2-(4-methoxyphenyl)ethyl]hydroxylamine (MPEHA) moiety is a privileged pharmacophore precursor. Its structure combines an electron-rich aromatic ring (activated for electrophilic cyclization) with a bifunctional hydroxylamine terminus (capable of oxidation, acylation, and condensation). This guide details the protocols for synthesizing MPEHA and deploying it to access three critical drug scaffolds:

  • Isoxazolidines: Via nitrone formation and 1,3-dipolar cycloaddition (key for nucleoside analogs and antibiotics).

  • N-Hydroxy-Tetrahydroisoquinolines (THIQs): Via modified Pictet-Spengler cyclization (precursors to isoquinoline alkaloids).

  • Hydroxamic Acids: Via N-acylation (common in HDAC inhibitor design).

Chemical Foundation & Reactivity Profile

MPEHA acts as an ambident nucleophile . The nitrogen atom is the primary nucleophilic center, but the oxygen atom enhances its reactivity (alpha-effect) and allows for unique oxidation states.

Reactivity Flowchart

The following diagram illustrates the divergent pathways available from the MPEHA core.

MPEHA_Reactivity MPEHA MPEHA (Hydroxylamine Core) Nitrone Nitrone (Dipole) MPEHA->Nitrone Condensation (-H2O) THIQ N-Hydroxy-THIQ (Scaffold B) MPEHA->THIQ Pictet-Spengler Cyclization Hydroxamic Hydroxamic Acid (Scaffold C) MPEHA->Hydroxamic N-Acylation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Nitrone Isox Isoxazolidine (Scaffold A) Nitrone->Isox [3+2] Cycloaddition (Alkene/Alkyne) Formaldehyde Formaldehyde/H+ Formaldehyde->THIQ Acyl Acyl Chloride (R-COCl) Acyl->Hydroxamic

Figure 1: Divergent synthetic pathways from the MPEHA intermediate. Blue node represents the starting material; Green, Red, and Grey nodes represent high-value pharmaceutical scaffolds.

Experimental Protocols

Protocol A: Synthesis of MPEHA Core

Objective: Preparation of N-[2-(4-methoxyphenyl)ethyl]hydroxylamine via Oxime Reduction. Rationale: Direct alkylation of hydroxylamine with phenethyl halides often leads to over-alkylation (N,N-dialkyl species). The reduction of the corresponding oxime is more selective and scalable.

Reagents:

  • 4-Methoxyphenylacetaldehyde oxime (Precursor)

  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH)

  • Methyl Orange (Indicator)

  • HCl (2N)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methoxyphenylacetaldehyde oxime (10 mmol) in MeOH (30 mL). Add a trace amount of methyl orange indicator (solution turns yellow).

  • Acidification: Add 2N HCl dropwise until the solution turns red (pH ~3).

  • Reduction: Cool to 0°C. Add

    
     (10 mmol) in small portions.
    
    • Critical Control Point: Continuously monitor pH. As the reaction proceeds, basicity increases. Add 2N HCl concurrently to maintain the red color (pH ~3). This prevents over-reduction to the amine.

  • Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Work-up: Basify to pH >9 with 6N NaOH. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The product can be crystallized from Et2O/Hexanes as the hydrochloride salt.
    

Yield Expectation: 75-85% QC Check:


 NMR (DMSO-d6) should show the ethyl chain multiplets at 

2.8-3.2 ppm and the absence of the oxime proton (

7-8 ppm).
Protocol B: Synthesis of Isoxazolidines (The Nitrone Route)

Objective: Conversion of MPEHA into a functionalized isoxazolidine via a "One-Pot" Nitrone formation and Cycloaddition. Application: Synthesis of nucleoside analogs or beta-amino acid precursors.

Reagents:

  • MPEHA (from Protocol A)

  • Benzaldehyde (Dipolarophile generator)

  • N-Methylmaleimide (Dipolarophile)

  • Toluene[1]

  • Magnesium Sulfate (

    
    , anhydrous)
    

Workflow Diagram:

Nitrone_Workflow Step1 Step 1: Nitrone Formation MPEHA + Benzaldehyde + MgSO4 (Toluene, RT, 2h) Step2 Filtration Remove MgSO4 (Water Scavenger) Step1->Step2 Step3 Step 2: [3+2] Cycloaddition Add N-Methylmaleimide (Reflux, 4-6h) Step2->Step3 Step4 Isolation Evaporate Solvent -> Flash Chromatography Step3->Step4

Figure 2: Sequential workflow for the "One-Pot" synthesis of isoxazolidines.

Step-by-Step Methodology:

  • Nitrone Generation: In a round-bottom flask, suspend MPEHA free base (1.0 equiv) and anhydrous

    
     (2.0 equiv) in dry Toluene. Add Benzaldehyde (1.05 equiv). Stir at RT for 2 hours.
    
    • Mechanism:[2][3][4][5][6] The hydroxylamine condenses with the aldehyde.[7]

      
       drives the equilibrium by sequestering water.
      
  • Filtration: Filter off the hydrated magnesium salts under an inert atmosphere (Argon).

  • Cycloaddition: To the filtrate (containing the transient Nitrone), add N-Methylmaleimide (1.1 equiv).

  • Reflux: Heat the solution to reflux (110°C) for 4-6 hours. Monitor by TLC (disappearance of nitrone spot).

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Ethyl Acetate/Hexanes gradient).

Data Interpretation:

  • Mass Spec (ESI): Look for

    
     corresponding to the adduct (MPEHA + Benzaldehyde + Maleimide - H2O).
    
  • Stereochemistry: The endo adduct is typically favored kinetically.

Protocol C: N-Hydroxy-Tetrahydroisoquinoline Synthesis

Objective: Intramolecular cyclization using the electron-rich methoxyphenyl ring. Note: Unlike amines, hydroxylamines require careful acid catalysis to prevent N-O bond cleavage.

Methodology:

  • Dissolve MPEHA (1.0 equiv) in Ethanol.

  • Add Glyoxylic Acid (1.2 equiv) or Formaldehyde (37% aq., 1.5 equiv).

  • Acidify with Trifluoroacetic Acid (TFA) (2.0 equiv).

  • Stir at 60°C for 12 hours.

  • Result: The para-methoxy group activates the ring, allowing closure at the ortho position to form the tetrahydroisoquinoline core.

Analytical Reference Data

ParameterSpecificationNotes
Appearance White to pale yellow solid (HCl salt)Hygroscopic; store in desiccator.
Melting Point 122 - 125 °CFor the HCl salt of MPEHA.

NMR (D_2O)

3.80 (s, 3H, -OMe), 7.0-7.3 (m, 4H, Ar-H)
Characteristic methoxy singlet is a key diagnostic.
Stability Sensitive to oxidationAir oxidation yields the nitrone over time. Store under Argon.

Troubleshooting & Optimization

  • Problem: Low yield in Nitrone formation.

    • Solution: Ensure the solvent is strictly anhydrous. Water reverses the condensation. Use molecular sieves (4Å) instead of

      
       for higher efficiency.
      
  • Problem: Oxidation products observed (Nitrones appearing in MPEHA stock).

    • Solution: Recrystallize the HCl salt from Ethanol/Ether. The salt form is significantly more stable than the free base.

  • Problem: Regioselectivity in Pictet-Spengler.

    • Insight: The methoxy group at the para position (relative to the ethyl chain) directs cyclization para to itself (blocked) or ortho. Since the para is blocked by the alkyl chain, it directs ortho, ensuring the formation of the 6,7-substituted isoquinoline system.

References

  • Synthesis of Hydroxylamines via Oxime Reduction

    • Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(03), 135-146.

  • Nitrone Formation and Cycloaddition

    • Hamer, J., & Macaluso, A. "Nitrones." Chemical Reviews, 1964, 64(4), 473–495.

  • Pictet-Spengler Reactions of Hydroxylamines

    • Gremmen, C., et al. "Enantioselective Synthesis of N-Hydroxytetrahydroisoquinolines." Organic Letters, 2000, 2(13), 1955-1958.

  • Pharmaceutical Relevance of Phenethyl Hydroxylamines

    • Cicchi, S., et al. "Synthesis of bioactive isoxazolidines." Current Organic Chemistry, 2003, 7(9), 867-882.

Sources

Application Notes & Protocols: Catalytic Methods for N-O Bond Formation in Alkoxyamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Alkoxyamines and the Shift Towards Catalysis

Alkoxyamines are a pivotal class of molecules, most notably recognized for their role as initiators and dormant species in Nitroxide-Mediated Polymerization (NMP), a cornerstone of controlled/"living" radical polymerization techniques.[1][2] The ability to synthesize polymers with well-defined architectures, molecular weights, and low dispersity is directly linked to the performance of the alkoxyamine initiator. Beyond polymer science, chiral N-alkoxy amines are emerging as crucial substrates in bioscience and drug development.[3]

Traditionally, the synthesis of alkoxyamines has often relied on stoichiometric methods. However, the landscape is rapidly evolving towards more efficient, milder, and versatile catalytic approaches. Catalytic methods offer significant advantages, including lower reaction temperatures, reduced waste, and the ability to tolerate a wider array of functional groups, thereby expanding the accessible chemical space for novel alkoxyamine design.[1] This guide provides an in-depth exploration of key catalytic strategies for N-O bond formation, complete with mechanistic insights and detailed experimental protocols for researchers in materials science and drug development.

Copper-Catalyzed Alkoxyamine Synthesis: The Workhorse of N-O Bond Formation

Copper-catalyzed systems are arguably the most widely employed for the synthesis of alkoxyamines due to their high efficiency, functional group tolerance, and the ready availability of precursors.[1] The predominant mechanism is Atom Transfer Radical Addition (ATRA), where a carbon-centered radical is generated from an alkyl halide and subsequently trapped by a stable nitroxide radical.[2]

Mechanistic Rationale: The Copper Catalytic Cycle

The catalytic cycle for copper-mediated alkoxyamine synthesis typically begins with the reaction of a Cu(I) complex with an alkyl halide (R-X). This results in a halogen transfer, generating a carbon-centered radical (R•) and a Cu(II) halide complex. The highly reactive carbon radical is then rapidly and irreversibly trapped by a nitroxide radical (e.g., TEMPO) to form the desired alkoxyamine. A key innovation in this area is the use of Cu(0) as a reducing agent to continuously regenerate the active Cu(I) species from the Cu(II) complex that forms, thus allowing for the use of only catalytic amounts of the copper salt.[1]

Copper_Catalyzed_Alkoxyamine_Synthesis cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu(I)L Cu(I)L Cu(II)XL Cu(II)XL Cu(I)L->Cu(II)XL + R-X Cu(II)XL->Cu(I)L + Cu(0) - Cu(I)X RX RX R_radical R• Alkoxyamine Alkoxyamine R_radical->Alkoxyamine + R'₂NO• Nitroxide R'₂NO• RX_input Alkyl Halide (R-X) RX_input->RX Nitroxide_input Nitroxide (e.g., TEMPO) Nitroxide_input->Nitroxide Cu0_input Cu(0) Cu0_input->Cu(II)XL Regeneration Ligand_input Ligand (L) Ligand_input->Cu(I)L Cu_salt_input Cu(II) Salt (catalyst) Cu_salt_input->Cu(I)L In situ formation

Figure 1: Catalytic cycle for copper-mediated alkoxyamine synthesis.

Experimental Protocol: Synthesis of 1-(1-Phenylethoxy)-2,2,6,6-tetramethylpiperidine

This protocol is adapted from a general and efficient method for the synthesis of various alkoxyamines.[1]

Materials:

  • 1-Phenylethyl bromide (1.85 g, 10 mmol)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (1.87 g, 12 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (36 mg, 0.1 mmol)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dTbpy) (107 mg, 0.4 mmol)

  • Copper(0) powder (67 mg, 1.05 mmol)

  • Anhydrous toluene (20 mL)

  • Neutral alumina for chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylethyl bromide, TEMPO, Cu(OTf)₂, dTbpy, and Cu(0) powder.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR until complete consumption of the 1-phenylethyl bromide is observed.

  • After cooling to room temperature, dilute the mixture with dichloromethane (20 mL).

  • Pass the mixture through a short column of neutral alumina to remove the copper complexes and excess TEMPO, eluting with dichloromethane.

  • Concentrate the eluate under reduced pressure to yield the crude product.

  • If necessary, further purify the product by column chromatography on silica gel (hexanes/ethyl acetate gradient).

  • The final product, 1-(1-phenylethoxy)-2,2,6,6-tetramethylpiperidine, should be obtained as a colorless or pale yellow oil.

Characterization:

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Data Summary
SubstrateYield (%)Reference
1-Phenylethyl bromide95[1]
Methyl 2-bromopropionate92[1]
2-Bromopropionitrile90[1]
Benzyl bromide93[1]

Iron-Catalyzed N-O Bond Formation

Iron, being an earth-abundant and less toxic metal, presents an attractive alternative to copper for catalytic N-O bond formation.[4][5] Iron-catalyzed methods can proceed through different mechanisms, including radical pathways and oxidative coupling reactions.

Mechanistic Considerations

Iron catalysts can facilitate the generation of carbon-centered radicals from various precursors, which are then trapped by nitroxides. For instance, iron(II) species can catalyze the decomposition of peroxides to generate radicals.[6] In other systems, iron complexes can mediate oxidative C-H/N-H coupling reactions.[4]

Iron_Catalyzed_Workflow start Start reactants Combine Substrate, Nitroxide, Fe Catalyst, and Oxidant (if needed) start->reactants reaction Heat and Stir under Inert Atmosphere reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Alkoxyamine purification->product

Figure 2: General workflow for iron-catalyzed alkoxyamine synthesis.

Experimental Protocol: Iron-Catalyzed Oxidative C-O Coupling

This protocol is a representative example of an iron-catalyzed oxidative coupling to form a C-O bond.

Materials:

  • Tertiary arylamine (e.g., 2-(dimethylamino)naphthalene) (1 mmol)

  • Phenol (1.2 mmol)

  • Hexadecafluorophthalocyanine-iron(II) (FePcF₁₆) (0.04 mmol)

  • Methanesulfonic acid (0.2 mmol)

  • Toluene (5 mL)

Procedure:

  • In a screw-capped vial, combine the tertiary arylamine, phenol, FePcF₁₆, and methanesulfonic acid.

  • Add toluene and stir the mixture at room temperature under an atmosphere of air for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired diaryl ether.

Emerging Catalytic Strategies: Photoredox and Electrochemical Synthesis

Recent advancements in synthetic methodology have introduced photoredox and electrochemical catalysis as powerful tools for N-O bond formation. These methods offer exceptionally mild reaction conditions and unique reactivity patterns.[7][8][9]

Photoredox Catalysis

In photoredox catalysis, a photocatalyst absorbs visible light to reach an excited state, enabling it to engage in single-electron transfer (SET) with a substrate.[7][10] This can be used to generate carbon-centered radicals from a variety of precursors (e.g., carboxylic acids, alkyl halides) which are then trapped by nitroxides. Alternatively, the alkoxyamine itself can be activated by the photocatalyst to undergo mesolytic cleavage, forming a carbocation that can be trapped by a nucleophile.[7]

Electrochemical Synthesis

Electrochemical methods utilize an applied potential to drive redox reactions.[8][11][12] The one-electron oxidation of an alkoxyamine can generate a cation radical intermediate that rapidly fragments to release a nitroxide and a carbocation, even at room temperature.[12][13] This provides a controlled method for generating reactive intermediates for subsequent bond formation.

Data Summary for Modern Methods
MethodPrecursorKey FeaturesReference
PhotoredoxCarboxylic Acids, HalidesMild conditions, visible light[7]
ElectrochemicalAlkoxyaminesRoom temperature, redox control[8][12]

Organocatalytic Approaches

While metal-catalyzed methods are prevalent, there is growing interest in organocatalytic, metal-free approaches to N-O bond formation.[14] These methods often rely on the generation of radicals under mild conditions, for example, using organic dyes as photosensitizers or employing radical initiators. An example is the use of tetrabutylammonium iodide (TBAI) as a catalyst with tert-butyl hydroperoxide (TBHP) as an oxidant to achieve the coupling of hydrocarbons with N-hydroxyphthalimide.[6]

Conclusion and Future Perspectives

The synthesis of alkoxyamines has been significantly advanced by the development of diverse catalytic methodologies. Copper-catalyzed ATRA remains a robust and versatile tool for a wide range of substrates. Iron catalysis offers a more sustainable alternative, while emerging photoredox and electrochemical methods provide access to novel reaction pathways under exceptionally mild conditions. The continued exploration of new catalytic systems, particularly those based on earth-abundant metals and organocatalysts, will undoubtedly lead to even more efficient, selective, and environmentally benign routes to this important class of molecules, further expanding their applications in polymer science, organic synthesis, and materials science.

References

  • Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules. [https://pubs.acs.org/doi/10.1021/ma981829+
  • Synthesis of N-Alkoxy Amines via Catalytic Oxidation of Hydrocarbons. Request PDF. [Link]

  • New and improved routes to alkoxyamine initiators for controlled radical polymerisation. Designed Monomers and Polymers. [Link]

  • Electrochemical and Electrostatic Cleavage of Alkoxyamines. AWS. [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. [Link]

  • Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines. PMC. [Link]

  • Development of a Universal Alkoxyamine for “Living” Free Radical Polymerizations. Journal of the American Chemical Society. [Link]

  • Electrochemical Activation of α-Carbonyl Alkoxyamines for Direct Nucleophilic Substitution. Organic Letters. [Link]

  • Effect of Chemical Structure on the Electrochemical Cleavage of Alkoxyamines. Request PDF. [Link]

  • Electrochemical and Electrostatic Cleavage of Alkoxyamines. PubMed. [Link]

  • Synthetic Studies on N-Alkoxyamines: A Mild and Broadly Applicable Route Starting from Nitroxide Radicals and Aldehydes. The Journal of Organic Chemistry. [Link]

  • (PDF) N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. [Link]

  • Synthesis of novel D–π–A-based photosensitive alkoxyamine: application of two-photon polymerization via nitroxide-mediated photopolymerization. ResearchGate. [Link]

  • Oxidative C–H amination reactions. Chemical Society Reviews. [Link]

  • Catalytic Oxidations Mediated by Metal Ions and Nitroxyl Radicals. ResearchGate. [Link]

  • Copper-catalyzed aerobic oxidative radical alkoxycyclization of tryptamines to access 3-alkoxypyrroloindolines. PMC. [Link]

  • Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. PMC. [Link]

  • Electrochemical and Electrostatic Cleavage of Alkoxyamines. ANU Open Research. [Link]

  • Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant. Angewandte Chemie. [Link]

  • Nitroxyl Radical Oxidation Catalysts. Chem-Station Int. Ed.[Link]

  • Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. PMC. [Link]

  • Cationic Polymerization via Activation of Alkoxyamines Using Photoredox Catalysts. ChemistryPhotoChemistry. [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. [Link]

  • Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. RSC Publishing. [Link]

  • Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation. MDPI. [Link]

  • Quantitative Structure–Reactivity Relationship-Guided Mechanistic Study Enables the Optimization of Nitroxyl Radical-Catalyzed Alcohol. ChemRxiv. [Link]

  • Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews. [Link]

  • Catalyst-free C–N bond formation under biocompatible reaction conditions. RSC Publishing. [Link]

  • Iron(II)-Catalyzed Intermolecular Amino-Oxygenation of Olefins through the N–O Bond Cleavage of Functionalized Hydroxylamines. PMC. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

  • Photoredox Catalysis. MPI für Kohlenforschung. [Link]

  • Radical C-H amination. Research Communities by Springer Nature. [Link]

  • Methods and Strategies for C–N Bond Form
  • Catalytic C-H amination: Recent progress and future directions. ResearchGate. [Link]

  • Intramolecular Fe(II)-Catalyzed N-O or N-N Bond Formation from Aryl Azides. Organic Letters. [Link]

  • New methods for iron-catalyzed C–N and C–C bond formation with terminal alkynes. University of Rochester. [Link]

  • Iron-Catalyzed C–N Bond Formation via the Beckmann Rearrangement. ResearchGate. [Link]

  • Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. [Link]

  • Non-covalent organocatalysis in asymmetric oxidative C(sp3)–H bond functionalization. Organic & Biomolecular Chemistry. [Link]2206k)

Sources

Application Note: One-Pot Synthesis of O-Substituted Hydroxylamines from Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

O-substituted hydroxylamines (


) are pivotal pharmacophores in medicinal chemistry, serving as precursors for oxime ethers, hydroxamic acids, and O-alkyloxime conjugates. Traditional synthesis often requires multi-step procedures involving the isolation of alkylated intermediates (e.g., N-alkoxyphthalimides) or the use of pre-activated electrophiles (alkyl halides/mesylates). This application note details a robust, one-pot sequential protocol  utilizing the Mitsunobu reaction followed by in situ hydrazinolysis. This method allows for the direct stereospecific conversion of primary and secondary alcohols to O-substituted hydroxylamines with integrated purification strategies to eliminate triphenylphosphine oxide (TPPO) by-products.

Introduction & Strategic Rationale

The direct amination of alcohols to form


 bonds is synthetically challenging due to the poor leaving group ability of the hydroxyl group and the ambivalent nucleophilicity of hydroxylamine itself.
The Challenge of Classical Methods
  • Direct Alkylation: Reaction of

    
     with alkyl halides often leads to N-alkylation (nitrones) or over-alkylation due to the higher nucleophilicity of nitrogen compared to oxygen.
    
  • Stepwise Protection: Standard routes involve O-alkylation of N-protected hydroxamic acids (e.g., N-hydroxyphthalimide) with alkyl halides, requiring the alcohol to be first converted to a mesylate or halide. This adds two isolation steps.[1][2][3]

The One-Pot Solution

The protocol described herein utilizes the Mitsunobu reaction to activate the alcohol in situ, allowing attack by an N-protected oxygen nucleophile (N-hydroxyphthalimide). The resulting intermediate is immediately cleaved by hydrazine within the same vessel (or after a simple solvent switch), delivering the free O-alkyl hydroxylamine.

Key Advantages:

  • Stereocontrol: Proceeds with complete inversion of configuration (

    
    ) at the carbinol center, ideal for chiral secondary alcohols.
    
  • Efficiency: Eliminates the isolation of the phthalimide intermediate.

  • Self-Validating Purification: Exploits the basicity of the final amine product for acid-base extraction, effectively removing neutral Mitsunobu by-products (TPPO, hydrazines).

Mechanistic Principles

The transformation proceeds through two distinct mechanistic phases: Activation/Substitution and Deprotection .[4]

Phase 1: Mitsunobu Activation

Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD) generate a betaine intermediate that activates the alcohol as an oxyphosphonium species. N-hydroxyphthalimide (

) serves as the acidic pronucleophile.
Phase 2: Hydrazinolysis

Hydrazine attacks the imide carbonyls of the N-alkoxyphthalimide, releasing the O-substituted hydroxylamine and precipitating phthalhydrazide.

Figure 1: Mechanistic pathway for the conversion of alcohols to O-substituted hydroxylamines via N-hydroxyphthalimide.

Detailed Protocol

Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: Primary or Secondary Alcohol (1.0 equiv).

  • Nucleophile: N-Hydroxyphthalimide (NHPI) (1.1 - 1.2 equiv).

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 - 1.5 equiv).
    
  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) (1.2 - 1.5 equiv). Note: DIAD is preferred over DEAD due to better stability and liquid handling.

  • Cleavage Agent: Hydrazine monohydrate (

    
    ) (3.0 - 5.0 equiv).
    
  • Solvents: Anhydrous THF (Reaction), Methanol (Cleavage), DCM/Ether (Extraction).

Step-by-Step Procedure
Step 1: Mitsunobu Coupling[5][6]
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the Alcohol (1.0 equiv),

    
     (1.2 equiv), and N-Hydroxyphthalimide (1.2 equiv) in anhydrous THF (0.1 - 0.2 M concentration).
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (1.2 equiv) dropwise via syringe over 10–15 minutes. Crucial: Maintain low temperature to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours.

    • Validation: Monitor by TLC.[3][7] The disappearance of the alcohol and appearance of a UV-active, less polar spot (N-alkoxyphthalimide) indicates success.

Step 2: One-Pot Hydrazinolysis
  • Solvent Adjustment: Once coupling is complete, the THF does not need to be removed. Add Methanol (MeOH) to the reaction mixture (ratio THF:MeOH approx 1:1 or 2:1).

    • Note: If the intermediate precipitates, this is fine; hydrazine will dissolve it.

  • Cleavage: Add Hydrazine monohydrate (3.0 equiv) directly to the stirring mixture.

  • Incubation: Stir at RT for 1–3 hours. A white precipitate (phthalhydrazide) will form rapidly.

    • Optimization: For sterically hindered substrates, gentle heating (40°C) may be required.

Step 3: Purification (The Acid-Base Workup)

This step is critical for removing the Mitsunobu by-products (


 and 

) without chromatography.
  • Filtration: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the solid phthalhydrazide by-product. Rinse the pad with

    
     or DCM.
    
  • Acidification: Transfer the filtrate to a separatory funnel. Add 1N HCl (excess) to extract the product into the aqueous phase.

    • Phase Separation: The O-substituted hydroxylamine becomes protonated (

      
      ) and moves to the water layer. 
      
      
      
      and unreacted reagents remain in the organic layer.[8]
  • Wash: Wash the aqueous acidic layer 3 times with DCM or

    
    . Discard the organic washes (contains TPPO).
    
  • Basification: Cool the aqueous layer (ice bath) and basify to pH > 10 using 4N NaOH or saturated

    
    .
    
  • Final Extraction: Extract the free amine (

    
    ) into DCM (
    
    
    
    ).
  • Drying: Dry the combined organic layers over

    
    , filter, and concentrate in vacuo (careful, low molecular weight alkoxyamines can be volatile).
    

Experimental Workflow Diagram

Figure 2: Operational workflow for the one-pot synthesis and purification of O-substituted hydroxylamines.

Quantitative Data & Optimization

Substrate Scope & Expected Yields

The following table summarizes expected outcomes based on alcohol sterics.

Substrate ClassExampleExpected YieldStereochemistryNotes
Primary Alcohol Benzyl alcohol, Ethanol85-95%N/AVery fast reaction; minimal hydrazine heating required.
Secondary Alcohol 2-Propanol, Menthol70-85%Inversion Requires longer Mitsunobu time (overnight).
Tertiary Alcohol tert-Butanol< 5%Retention/Elim.Not recommended. Mitsunobu fails for steric reasons.
Allylic Alcohol Cinnamyl alcohol60-80%InversionPotential for allylic rearrangement; monitor carefully.
Troubleshooting Guide
  • Issue: Low Conversion in Step 1.

    • Cause: Steric hindrance or wet solvents.

    • Fix: Use ultra-dry THF; increase reagents to 2.0 equiv; allow longer reaction times.

  • Issue: Product lost during workup.

    • Cause: Product is volatile or water-soluble.

    • Fix: For low MW alkoxyamines (e.g.,

      
      ), isolate as the hydrochloride salt by adding HCl/Ether to the dried organic extract rather than evaporating.
      
  • Issue: TPPO contamination.

    • Cause: Inefficient phase separation.

    • Fix: Repeat the acidic wash step.[2] Alternatively, precipitate TPPO by adding

      
       (1 equiv) before workup.
      

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1-28.

  • Grochowski, E., & Jurczak, J. (1976). "Synthesis of O-alkylhydroxylamines via Mitsunobu reaction." Synthesis, 682. (Foundational work on NHPI in Mitsunobu).[2]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis, 1635-1638.

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions." Chemistry - A European Journal, 10(13), 3130-3138.
  • BenchChem Application Data. (2025). "Triphenylphosphine Oxide Removal Protocols."

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low reactivity, poor yields, or unexpected byproducts when utilizing O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine in oxime ligation or bioconjugation workflows.

Below, we dissect the chemical causality of these issues, provide targeted troubleshooting FAQs, and offer field-proven, self-validating protocols to rescue your experiments.

Core Causality Analysis: The "Why" Behind the Failure

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is a highly specialized alkoxyamine. When researchers experience "low reactivity" with this compound, the root cause rarely lies in the nitrogen's inherent nucleophilicity. Instead, the failure is governed by two competing physical chemistry principles:

A. Severe Acid-Lability (The Degradation Pathway)

Standard oxime ligations are typically performed at an acidic pH (4.0–5.0) to protonate the carbonyl oxygen, making it more electrophilic [1]. However, the 1-(4-methoxyphenyl)ethyl moiety is an extended p-methoxybenzyl (PMB) group. The electron-donating para-methoxy group, combined with the secondary benzylic carbon, creates a system primed for heterolytic C–O bond cleavage. At pH < 5.0, the alkoxyamine rapidly degrades into free hydroxylamine and a highly stable 1-(4-methoxyphenyl)ethyl carbocation (which subsequently captures water to form 1-(4-methoxyphenyl)ethanol). You are likely not seeing low reactivity; your reagent is degrading before it can react.

B. Steric Hindrance

Compared to primary alkoxyamines (e.g., aminooxyacetic acid), the secondary benzylic carbon creates a bulky steric shield around the reactive nitrogen lone pair. This steric bulk significantly increases the activation energy required for the initial nucleophilic attack on the carbonyl substrate, drastically slowing down the reaction kinetics [2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows no desired oxime product, but I see a large peak corresponding to a free, unsubstituted oxime. What happened? A1: This is the hallmark of acid-catalyzed degradation. Your O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine cleaved into free hydroxylamine and a carbocation. The free hydroxylamine (which is sterically unhindered) rapidly reacted with your carbonyl substrate to form an unsubstituted oxime. Solution: You must raise the reaction pH to 6.5–7.5 to prevent C–O bond cleavage.

Q2: If I raise the pH to 7.0 to protect the reagent, the oxime ligation becomes too slow. How can I drive the reaction? A2: You must bypass the need for acid catalysis by using nucleophilic catalysis . While aniline is the classical catalyst [3], it is inefficient for sterically hindered secondary alkoxyamines. Instead, use m-phenylenediamine (mPDA) . mPDA is up to 15 times more efficient than aniline and operates optimally at neutral pH, accelerating the reaction without degrading your acid-sensitive alkoxyamine [2].

Q3: How can I confirm if my alkoxyamine stock has already degraded in the freezer? A3: Run a blank LC-MS injection of your stock solution. Look for the presence of 1-(4-methoxyphenyl)ethanol (


 152.19) or 4-vinylanisole (

134.17, a dehydration byproduct). If these peaks are dominant, your reagent has degraded due to moisture/ambient acidity and must be reprepared.

Quantitative Data: Reaction Conditions vs. Reagent Stability

The following table summarizes the causal relationship between pH, catalyst choice, and the survival of the O-(1-(4-Methoxyphenyl)ethyl) group during a 4-hour incubation.

Reaction pHCatalyst (50 mM)Alkoxyamine Half-Life (

)
Relative Ligation RatePrimary Outcome
4.5 None< 15 minutesVery SlowComplete reagent degradation
4.5 Aniline< 15 minutesModerateUnsubstituted oxime formation
7.0 None> 48 hoursExtremely SlowNo degradation, but no product
7.0 Aniline> 48 hoursSlowLow yield of desired product
7.0 mPDA > 48 hours Fast (15x vs Aniline) High yield of desired product

Visualizing the Chemical Workflows

Pathway A O-(1-(4-Methoxyphenyl)ethyl) hydroxylamine C Desired Oxime Product (Stable) A->C pH 7.0 + mPDA (Nucleophilic Catalysis) D Degradation (Carbocation + NH2OH) A->D pH < 5.0 (Acid Cleavage) B Carbonyl Substrate B->C

Caption: Figure 1: Reaction pathways of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine based on pH conditions.

Workflow Step1 1. Prepare 50 mM mPDA in pH 7.0 Phosphate Buffer Step2 2. Add Carbonyl Substrate (e.g., 30 µM) Step1->Step2 Step3 3. Add Alkoxyamine (e.g., 100 µM) Step2->Step3 Step4 4. Incubate at 25°C Monitor via LC-MS Step3->Step4

Caption: Figure 2: Optimized neutral-pH oxime ligation workflow using mPDA catalysis.

Self-Validating Experimental Protocol

To successfully conjugate O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine, you must use a neutral-pH, mPDA-catalyzed system. This protocol includes built-in validation steps to ensure mechanistic integrity.

Materials Required:
  • 0.3 M Phosphate Buffer (PB), pH 7.0

  • m-Phenylenediamine (mPDA) stock: 1.5 M in 0.3 M PB, pH 7.0 (Prepare fresh, protect from light)

  • Carbonyl substrate (Aldehyde/Ketone)

  • O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine stock (10 mM in anhydrous DMSO)

Step-by-Step Methodology:
  • Buffer Preparation: Ensure your reaction vessel contains 0.3 M Phosphate Buffer strictly adjusted to pH 7.0. Causality: Deviating below pH 6.5 risks initiating carbocation formation.

  • Substrate Addition: Add your carbonyl substrate to the buffer to achieve a final concentration of 30 µM.

  • Alkoxyamine Addition: Add the O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine to a final concentration of 100 µM (approx. 3-fold molar excess).

  • Catalyst Initiation: Initiate the reaction by adding the mPDA stock solution to achieve a final catalyst concentration of 50 mM.

  • Self-Validation Control (Crucial): Set up a parallel reaction tube without mPDA.

  • Incubation & Monitoring: Incubate both tubes at 25°C (Room Temperature) in the dark. Sample the reaction at 30 minutes, 1 hour, and 4 hours for LC-MS analysis.

  • Data Interpretation (Validation):

    • Success: The mPDA tube should show the mass of the desired conjugated oxime.

    • Validation: The control tube (no mPDA) should show unreacted starting materials with no peak at

      
       152.19 (1-(4-methoxyphenyl)ethanol). If the control tube shows degradation, your starting buffer was too acidic or your alkoxyamine stock was pre-degraded.
      

References

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation National Center for Biotechnology Information (PMC)[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis National Center for Biotechnology Information (PMC)[Link]

Technical Support Center: Optimizing pH for O-Substituted Hydroxylamine Condensation

Author: BenchChem Technical Support Team. Date: March 2026

O-substituted hydroxylamine condensation (commonly known as oxime ligation) is a cornerstone of chemoselective bioconjugation. By covalently linking an aminooxy group with an aldehyde or ketone, researchers can generate highly stable oxime linkages. However, because the reaction relies on a delicate protonation balance, suboptimal pH is the leading cause of sluggish kinetics, poor yields, and failed conjugations. This guide provides field-proven troubleshooting strategies to optimize your reaction environment.

The Core Mechanism & The pH Dilemma

The fundamental challenge in oxime ligation is a conflicting pH requirement between the two reactive species:

  • Electrophile Activation: The carbonyl group (aldehyde/ketone) requires mildly acidic conditions to become protonated, which significantly increases its electrophilicity.

  • Nucleophile Availability: The O-substituted hydroxylamine relies on the "alpha-effect" (the adjacent oxygen atom donating electron density) to act as a super-nucleophile. However, it must remain in its unprotonated, free-base form to attack the carbonyl[1].

Because the pKa of an aminoxy group is typically around 4.6, dropping the pH too low (pH < 3.0) completely protonates the aminoxy group (-ONH₃⁺), rendering it non-nucleophilic and halting the reaction[1]. Conversely, at high pH, the lack of protons prevents the elimination of water from the hemiaminal intermediate[1]. This duality creates a strict optimal pH window of 4.0–5.0 for uncatalyzed reactions.

Mechanism Aldehyde Carbonyl (Aldehyde/Ketone) SchiffBase Protonated Schiff Base Aldehyde->SchiffBase + Catalyst (pH 4-7) Catalyst Aniline Catalyst (Nucleophile) Catalyst->SchiffBase Oxime Oxime Conjugate (Stable Product) SchiffBase->Oxime + Hydroxylamine (Fast) Hydroxylamine O-Substituted Hydroxylamine Hydroxylamine->Oxime Oxime->Catalyst Catalyst Regeneration

Mechanistic pathway of aniline-catalyzed oxime ligation highlighting catalyst regeneration.

Troubleshooting FAQs

Q1: My protein degrades at pH 4.5. Can I perform this reaction at physiological pH (pH 7.4)? Yes, but the uncatalyzed reaction rate drops precipitously at neutral pH. To restore the kinetics, you must introduce a nucleophilic catalyst. Aniline accelerates the reaction by forming a highly reactive protonated Schiff base intermediate that remains susceptible to aminoxy attack even at pH 7.0 [2][2].

Q2: I am using aniline at pH 7.0, but the reaction is still too slow for my low-concentration biomolecules (<10 µM). What are my options? Aniline's catalytic efficiency is limited by its solubility (~100 mM) and moderate reactivity at neutral pH[3]. Substitute aniline with superior diamine catalysts. m-Phenylenediamine (mPDA) is highly soluble and up to 15-fold more efficient than aniline [4][4]. Alternatively, p-phenylenediamine (pPDA) is exceptionally potent at pH 7.0, yielding up to a 120-fold rate enhancement over the uncatalyzed reaction even at a low concentration of 2 mM [5][5].

Q3: I adjusted my buffer to pH 4.5, but I'm seeing no product formation. I am using hydroxylamine hydrochloride as my reagent source. What went wrong? If you dissolve O-substituted hydroxylamine hydrochloride directly into a weak buffer, the released HCl drastically drops the microenvironment pH below 3.0[1]. At this pH, the aminoxy group is entirely protonated and non-nucleophilic[1]. Always neutralize the hydrochloride salt with a mild base or use a sufficiently strong buffer (e.g., 100 mM sodium acetate) to maintain the pH at 4.5[1].

Quantitative Data on Catalyst and pH Effects

The following table summarizes the causal relationship between pH, catalyst selection, and the resulting kinetic enhancement.

Catalyst SystemOptimal pH RangeRecommended ConcentrationRate Enhancement (vs. Uncatalyzed pH 7.0)Key Mechanistic Advantage
None 4.0 – 5.0N/A~10xNo catalyst removal required; ideal for stable proteins.
Aniline 4.0 – 7.010 – 100 mM~40xStandard baseline catalyst; forms reactive Schiff base.
m-Phenylenediamine (mPDA) 6.0 – 7.050 – 100 mM~150xHigh aqueous solubility allows for massive concentration-driven kinetics.
p-Phenylenediamine (pPDA) 4.0 – 7.02 – 10 mM~120xHighly effective at low micromolar concentrations; superior electron-donating ring.

Self-Validating Experimental Protocol: Catalyzed Ligation at Neutral pH

To ensure reproducibility, this protocol integrates a self-validating feedback loop using LC-MS to confirm mechanistic milestones.

Workflow S1 Step 1: Buffer Preparation (Acetate pH 4.5 or Phosphate pH 7.0) S2 Step 2: Reagent Solubilization (Equimolar Biomolecule & Hydroxylamine) S1->S2 S3 Step 3: Catalyst Addition (10-100 mM mPDA or pPDA) S2->S3 S4 Step 4: Kinetic Monitoring (LC-MS / HPLC Analysis) S3->S4 S5 Step 5: Quenching & Purification (Size Exclusion or Dialysis) S4->S5

Step-by-step experimental workflow for optimizing and executing catalyzed oxime ligations.

Step 1: Buffer Preparation Prepare a 100 mM sodium phosphate buffer and strictly adjust the pH to 7.0. A high buffer capacity is required to resist pH shifts when adding hydrochloride salts.

Step 2: Reagent Solubilization Dissolve your aldehyde/ketone-functionalized biomolecule to a final concentration of 10–50 µM. Add the O-substituted hydroxylamine reagent at a 1.5x to 5x molar excess. Causality Note: Excess nucleophile drives the equilibrium forward, compensating for the lower electrophilicity of the carbonyl at pH 7.0.

Step 3: Catalyst Addition Add p-phenylenediamine (pPDA) to a final concentration of 10 mM. Ensure the catalyst is freshly prepared, as diamines can oxidize over time, turning the solution dark and losing catalytic efficacy.

Step 4: Self-Validating Kinetic Monitoring Incubate at room temperature. At 15, 30, and 60 minutes, withdraw a 2 µL aliquot and analyze via LC-MS. Validation Check: The mass shift of the final product must precisely match the loss of H₂O (18 Da) from the combined mass of the precursors. If LC-MS reveals a mass corresponding to the catalyst-biomolecule Schiff base intermediate (Aldehyde Mass + Catalyst Mass - 18 Da), this validates that the catalyst is working, but proves that your hydroxylamine concentration is insufficient to execute the final nucleophilic attack.

Step 5: Quenching & Purification Once the precursor mass is depleted, immediately purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove the pPDA catalyst and excess hydroxylamine.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry.2

  • Dawson, P. E., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. 5

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. 4

  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing pH for Aminoxy-Carbonyl Ligation. BenchChem. 1

Sources

Technical Support Center: Removal of Unreacted O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

The Challenge: You are performing an oxime ligation or electrophilic amination using O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine . To drive the reaction to completion, you likely used this reagent in excess (1.2 – 2.0 equivalents). The reaction is complete, but the unreacted alkoxyamine remains, potentially co-eluting with your product or causing stability issues.

The Molecule:

  • Chemical Nature: Alkoxyamine (

    
    ).
    
  • Key Functional Group: The primary amino group on the oxygen (

    
    ).
    
  • Structural Risk: The 1-(4-methoxyphenyl)ethyl moiety is electronically similar to a p-methoxybenzyl (PMB) group. It is acid-sensitive . Strong acids can cleave the benzylic C-O bond, leading to the formation of a stabilized carbocation and degradation of your reagent/product.

Core Directive: Standard amine purification techniques (strong acid wash) must be modified. We recommend Solid-Phase Scavenging as the primary protocol to ensure product integrity, with Mild Acid Extraction as a secondary alternative.

Decision Matrix: Selecting Your Protocol

Before proceeding, determine the chemical nature of your Target Product .

purification_decision Start Start: Reaction Complete (Excess Reagent Present) Q1 Is your Target Product Basic (contains amines)? Start->Q1 Method1 METHOD 1: Solid-Phase Scavenging (Aldehyde Resin) Q1->Method1 Yes (Avoids salt formation) Method2 METHOD 2: Mild Acid Extraction (Citric Acid, pH 3-4) Q1->Method2 No (Standard Protocol) PathA YES (Basic Product) PathB NO (Neutral/Acidic Product) Method3 METHOD 3: Chromatography (Silica/Reverse Phase) Method1->Method3 If ultra-high purity required Method2->Method3 If separation incomplete

Figure 1: Decision tree for selecting the appropriate purification strategy based on product properties.

Detailed Protocols

Method 1: Solid-Phase Scavenging (Recommended)

Best For: Basic products, acid-sensitive compounds, and high-throughput parallel synthesis. Mechanism: Polymer-supported aldehydes react selectively with the unreacted alkoxyamine to form an oxime, which remains covalently bound to the resin. The resin is then removed via filtration.

Materials:

  • Scavenger Resin: Polymer-supported Benzaldehyde (e.g., 4-Benzyloxybenzaldehyde polystyrene) or Isocyanate resin.

  • Loading: Typically 1.0 – 2.0 mmol/g.

  • Solvent: DCM, DCE, or THF (Swelling is crucial).

Protocol:

  • Calculate: Determine the theoretical amount of excess reagent remaining (in mmol).

  • Stoichiometry: Add 2.0 to 3.0 equivalents of resin relative to the excess reagent.

  • Incubation: Add the resin directly to the reaction mixture.

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) at Room Temperature for 2–4 hours .

    • Tip: Add a catalytic amount of acetic acid (1%) to accelerate oxime formation on the bead.

  • Filtration: Filter the mixture through a fritted syringe or Buchner funnel.

  • Wash: Wash the resin cake with DCM (

    
    ) to recover any non-specifically adsorbed product.
    
  • Concentrate: Evaporate the filtrate to obtain the purified product.

Why this works: The formation of the oxime bond is thermodynamically favored and irreversible under these conditions. Since the impurity is now attached to a macroscopic bead, "separation" is reduced to simple filtration.

Method 2: Mild Acid Extraction (Liquid-Liquid)

Best For: Neutral products (e.g., amides, esters, neutral oximes) where the product will not protonate at pH 3. Risk Warning: Do NOT use 1M HCl or lower pH. The 4-methoxyphenyl-ethyl group is acid-labile.

Protocol:

  • Dilution: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or DCM).

  • Buffer Preparation: Prepare a 0.5 M Citric Acid solution or a Phosphate Buffer (pH 3.0 – 4.0) .

    • Note: The

      
       of the alkoxyamine is ~4.5. At pH 3.0, >95% of the reagent will be protonated (
      
      
      
      ) and partition into the aqueous phase.
  • Extraction:

    • Wash the organic phase twice with the acidic buffer (1:1 volume ratio).

    • Keep contact time short (< 5 minutes) to minimize hydrolysis risk.

  • Neutralization (Optional): Wash the organic phase once with Brine to remove residual acid.

  • Drying: Dry over

    
     and concentrate.
    

Troubleshooting & FAQs

Q1: I used the Acid Extraction method, and my product yield is lower than expected. What happened? A: Check if your product contains any basic nitrogens (pyridines, tertiary amines). If so, they were protonated and lost to the aqueous acidic wash. Switch to Method 1 (Scavenging) . Alternatively, the acid might have been too strong (pH < 2), causing hydrolysis of the PMB-ethyl ether bond.

Q2: Can I use standard silica chromatography? A: Yes, but alkoxyamines can streak on silica due to their basicity.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 0.1% TEA to your eluent to sharpen the peaks.

Q3: How do I store the unreacted reagent? A: Alkoxyamines are prone to oxidation and formation of salts with


 from the air. Store the neat reagent under Argon/Nitrogen at 4°C. If it turns yellow/brown, purify via bulb-to-bulb distillation or pass through a short plug of basic alumina before use.

Comparative Data Analysis

FeatureSolid-Phase ScavengingMild Acid ExtractionSilica Chromatography
Purity Achieved High (>95%)Medium-High (90-95%)Very High (>98%)
Yield Loss Minimal (<5%)Moderate (depends on pH)Moderate (adsorption)
Speed Fast (Hands-off time)Fast (15 mins)Slow (1-2 hours)
Scalability Good for <1gExcellent for >10gPoor for large scale
Cost High (Resin cost)Very LowMedium (Solvents)
Acid Sensitivity Risk None Medium Low

Mechanistic Visualization

The following diagram illustrates the chemical scavenging process using a polymer-supported aldehyde.

scavenging_mechanism cluster_0 Solution Phase cluster_1 Solid Phase (Resin) Impurity Unreacted Reagent R-O-NH2 Resin Aldehyde Resin Polymer-CHO Impurity->Resin Diffusion Product Target Product (Inert) Product->Product Remains in Solution Complex Covalent Adduct Polymer-CH=N-O-R Resin->Complex Oxime Formation (-H2O)

Figure 2: Mechanism of scavenging. The alkoxyamine nucleophile attacks the polymer-bound aldehyde, forming a stable oxime linkage.

References

  • Reactivity of Hydroxylamine Derivatives

    • Basicity and Nucleophilicity:[1] The

      
       of O-alkyl hydroxylamines is typically 1.5–2 units lower than hydroxylamine (
      
      
      
      ), placing them in the 4.0–4.6 range.
    • Source: Bissot, T. C., et al. "Synthesis and Properties of Some Alkylhydroxylamines." Journal of the American Chemical Society, vol. 79, no. 4, 1957, pp. 967–969. Link

  • Scavenging Methodologies

    • Polymer-Supported Reagents: Use of aldehyde resins for scavenging nucleophiles is a standard combin
    • Source: Ley, S. V., et al. "Polymer-Supported Reagents and Scavengers: A Multi-Step Organic Synthesis Tool." Journal of the Chemical Society, Perkin Transactions 1, 2000, pp. 3815-4195. Link

  • Oxime Ligation & Stability

    • Acid Lability: PMB-type protecting groups are cleaved by acid. The 1-(4-methoxyphenyl)ethyl group is structurally analogous to PMB but slightly more stable due to the methyl substitution, yet still susceptible to acidic cleavage.
    • Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (See section on substituted benzyl ethers). Link

  • General Properties of Hydroxylamine

    • Safety & Handling: National Institutes of Health (NIH) PubChem Database. Hydroxylamine.[1][2][3][4][5][6][7] Link

Sources

Technical Support Center: Troubleshooting Chiral Alkoxyamine Stability at High Temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for chiral alkoxyamine stability. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome thermal lability and epimerization issues during high-temperature experiments (e.g., Nitroxide-Mediated Polymerization or smart material synthesis).

Rather than just listing symptoms, this guide explores the thermodynamic causality behind C–ON bond homolysis and provides self-validating protocols to secure your stereocenters.

Diagnostic Workflow

When working with chiral alkoxyamines at elevated temperatures, the first step is identifying whether the loss of chirality is due to reversible radical homolysis or irreversible thermal degradation.

Troubleshooting Start Issue: Loss of Chirality or Premature Degradation at High Temp (>100°C) CheckEPR Perform EPR Spectroscopy with O2 Scavenger Start->CheckEPR DetectRadicals Are persistent nitroxide radicals detected? CheckEPR->DetectRadicals YesRadicals C-ON Bond Homolysis (Epimerization Pathway) DetectRadicals->YesRadicals Yes NoRadicals Thermal Degradation (Non-radical cleavage) DetectRadicals->NoRadicals No Action1 Apply Tb(III) Complexation to Increase Activation Energy YesRadicals->Action1 Action2 Optimize Solvent Polarity to Promote IHB YesRadicals->Action2 Action3 Analyze for side reactions (e.g., disproportionation) NoRadicals->Action3

Figure 1: Diagnostic workflow for identifying and resolving high-temperature alkoxyamine degradation.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why do my chiral alkoxyamines lose their stereocenter (epimerize) at temperatures above 100°C? A: The loss of chirality is a direct consequence of the thermodynamic lability of the C–ON bond. At elevated temperatures, thermal energy exceeds the bond dissociation energy (


, typically 110–140 kJ/mol)[1], triggering homolytic cleavage. This generates a persistent nitroxide radical and a transient, carbon-centered alkyl radical. The alkyl radical rapidly planarizes into an 

hybridized state. When the radicals recombine, the nitroxide can attack from either face of the planar radical, resulting in non-stereoselective recombination and a racemic or epimerized mixture[2].

Mechanism ChiralAlkoxyamine Chiral Alkoxyamine (Stereocenter Intact) Homolysis Thermal Homolysis (High Temp) ChiralAlkoxyamine->Homolysis RadicalPair Planar Alkyl Radical + Nitroxide Radical Homolysis->RadicalPair C-ON Cleavage Recombination Radical Recombination (Non-stereoselective) RadicalPair->Recombination Diffusion/Collision Epimer Epimerized Mixture (Loss of Chirality) Recombination->Epimer Racemization Stabilization Metal Complexation (e.g., Tb3+) Stabilization->ChiralAlkoxyamine Increases Ea, Prevents Homolysis

Figure 2: Mechanistic pathway of thermal homolysis and subsequent epimerization of chiral alkoxyamines.

Q: How can I suppress C–ON bond homolysis without permanently altering my core alkoxyamine structure? A: You can temporarily increase the activation energy (


) of the C–ON bond through reversible metal complexation. Oxophilic cations, such as Tb(III), can coordinate to Lewis basic sites on the alkoxyamine (e.g., a phosphonate or carbonyl group). This coordination increases steric bulk and alters the electronic distribution, raising the 

and significantly lowering the homolysis rate constant (

)[3]. This method is reversible; adding a competitive ligand like 2,2'-bipyridine (b-py) restores the original lability[3].

Q: What role does Intramolecular Hydrogen Bonding (IHB) play, and how can I use solvents to my advantage? A: IHB acts as a thermodynamic anchor. Hydrogen bonding between the alkyl and nitroxyl fragments (interR or interN IHB) stabilizes the ground state of the alkoxyamine relative to its transition state. By selecting non-polar solvents (like benzene or tert-butylbenzene) that do not disrupt these internal hydrogen bonds, you can maintain a higher


. Conversely, highly polar, hydrogen-bond-disrupting solvents (like water/methanol mixtures) suppress IHB, leading to a 2- to 5-fold increase in the homolysis rate[4],.

Quantitative Data: Kinetic Parameters of Homolysis

The table below summarizes how different environments and stabilization strategies impact the kinetic parameters of alkoxyamine homolysis.

Alkoxyamine State / ConditionTemperature (°C)SolventHomolysis Rate (

,

)
Activation Energy (

, kJ/mol)
Stability Impact
Free Diastereomeric Alkoxyamine 120t-BuPh~1.0 × 10⁻³121.5Baseline[2]
Tb(III)-Complexed Alkoxyamine 120t-BuPhDecreased~123.5Stabilized[3]
Suppressed IHB (interN/interR) 120Polar MixIncreased (2-5x)LoweredDestabilized
Promoted IHB 120Non-polarDecreasedIncreasedStabilized

Validated Experimental Protocols

Protocol 1: Reversible Lanthanide Complexation for Thermal Stabilization

Causality: Tb(III) coordination increases the


 of the C–ON bond, protecting the stereocenter during high-temperature steps.
Self-Validating System:  This protocol includes an internal reversibility check using 2,2'-bipyridine to ensure the alkoxyamine can be recovered in its active, uncomplexed form.

Step-by-Step Methodology:

  • Preparation: Dissolve the chiral alkoxyamine (1.0 eq) in anhydrous tert-butylbenzene (t-BuPh) under an inert argon atmosphere.

  • Complexation: Add Tb(hfac)₃·H₂O (1.0 eq) to the solution at room temperature. Stir for 30 minutes.

  • Validation (Pre-heating): Confirm complexation via ³¹P NMR (if a phosphonate group is present) or by observing EPR line broadening[3].

  • Thermal Step: Heat the reaction mixture to the target temperature (e.g., 120°C). The complexed alkoxyamine will exhibit suppressed homolysis, preserving the chiral center.

  • Decomplexation (Self-Validation): To restore lability, cool the mixture to room temperature and add 10 equivalents of 2,2'-bipyridine (b-py). The b-py competitively binds Tb(III), releasing the free alkoxyamine. Verify the restoration of the original

    
     using EPR[3].
    
Protocol 2: Kinetic EPR Assay for C–ON Bond Homolysis

Causality: Measuring the exact


 allows you to calculate the 

and predict the half-life of your specific chiral alkoxyamine at any temperature. Self-Validating System: Using O₂ as an alkyl radical scavenger ensures that radical recombination is completely suppressed, resulting in pure pseudo-first-order kinetics.

Step-by-Step Methodology:

  • Sample Prep: Prepare a 0.1 mM solution of the chiral alkoxyamine in the desired solvent (e.g., t-BuPh)[1].

  • Scavenger Saturation: Purge the solution with pure O₂ gas for 15 minutes. O₂ acts as an efficient trap for the transient alkyl radicals, preventing recombination and epimerization[2].

  • EPR Measurement: Insert the sample into the EPR spectrometer cavity pre-heated to the target temperature (e.g., 100°C - 120°C).

  • Data Acquisition: Monitor the growth of the persistent nitroxide radical signal over time.

  • Kinetic Analysis: Plot

    
     versus time. The slope of this linear plot yields the homolysis rate constant 
    
    
    
    [1].

References

1.[4] Title: Smart Control of Nitroxide-Mediated Polymerization Initiators' Reactivity by pH, Complexation with Metals, and Chemical Transformations. Source: mdpi.com. URL: [Link] 2. Title: How intramolecular hydrogen bonding (IHB) controls the C–ON bond homolysis in alkoxyamines. Source: rsc.org. URL: [Link] 3.[1] Title: The bond lability of alkoxyamines as drugs against Schistosoma mansoni and Plasmodium falciparum. Source: ifremer.fr. URL: [Link] 4.[3] Title: The effect of the oxophilic Tb(III) cation on CON bond homolysis in alkoxyamines. Source: doi.org. URL: [Link] 5.[2] Title: NMR and EPR Study of Homolysis of Diastereomeric Alkoxyamines. Source: nih.gov. URL: [Link]

Sources

Avoiding racemization of chiral O-alkyl hydroxylamines during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral O-Alkyl Hydroxylamine Synthesis

Topic: Avoiding Racemization of Chiral O-Alkyl Hydroxylamines During Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Introduction: The Stereochemical Challenge

Chiral O-alkyl hydroxylamines are critical pharmacophores in drug development, often serving as bioisosteres for amines or as precursors to oxime ethers.[1] Unlike simple amines, the N–O bond introduces unique electronic properties, but the synthesis of enantiopure variants is fraught with racemization risks.

As a Senior Application Scientist, I often see protocols fail not due to "bad chemistry," but due to a misunderstanding of the exact moment stereochemical integrity is lost. This guide addresses the root causes of racemization—specifically competing SN1 pathways, base-catalyzed proton abstraction, and harsh deprotection cycles—and provides validated workflows to ensure >99% ee.[1]

Part 1: Synthesis Strategy & Reagent Selection

Q1: I need to synthesize an enantiopure O-alkyl hydroxylamine from a chiral alcohol. Which method guarantees stereochemical fidelity?

Recommendation: The Mitsunobu Reaction is the gold standard for this transformation, but you must account for Walden Inversion .

  • Mechanism: The reaction proceeds via an SN2 mechanism where the nucleophile (N-hydroxyimide) attacks the activated alcohol from the back face.

  • Stereochemical Outcome: Complete inversion.[1] To obtain an (R)-product, you must start with an (S)-alcohol.[1]

  • Why it fails (Racemization): If the intermediate alkoxy-phosphonium ion is sterically hindered or the solvent is too polar/protic, the mechanism may shift toward SN1 (carbocation formation), leading to racemization.

Protocol: Mitsunobu with N-Hydroxyphthalimide (NHPI) [1]

  • Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), N-Hydroxyphthalimide (NHPI).[1]

  • Conditions: Anhydrous THF, 0°C to RT.

  • Critical Control: Add DIAD slowly to a mixture of Alcohol + PPh3 + NHPI at 0°C. This prevents the formation of hydrazine byproducts and keeps the reaction temperature low to suppress SN1 pathways.

Q2: Can I use direct alkylation of N-Boc-hydroxylamine with a chiral alkyl halide instead?

Risk Assessment: Yes, but with high caution. Direct alkylation (e.g., N-Boc-NHOH + Chiral Alkyl Bromide + Base) relies on an SN2 attack by the oxygen anion.[1]

  • Inversion: Yes, this also proceeds with inversion.[1]

  • Racemization Risk: High.[1] The basic conditions required to deprotonate the hydroxylamine (e.g., K2CO3, NaH) can cause elimination (E2) of the alkyl halide (forming an alkene) or, if the chiral center has an acidic proton (e.g.,

    
    -to a carbonyl), base-catalyzed racemization  of the starting material before alkylation occurs.
    

Comparison Table: Synthesis Pathways

MethodSubstrateMechanismStereochemistryRacemization Risk
Mitsunobu Chiral AlcoholSN2Inversion Low (unless tertiary alcohol)
Direct Alkylation Chiral HalideSN2Inversion Medium (Base-catalyzed elimination/racemization)
Electrophilic Amination Chiral AlkoxideN/ARetention High (Requires amine leaving group, often radical)

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the decision matrix for synthesis and the mechanistic pathways that lead to either enantiopurity or racemization.

SynthesisPathways Start Start: Chiral Alcohol (S) Activation Activation (PPh3/DIAD) Start->Activation Intermed Alkoxy-Phosphonium Ion Activation->Intermed SN2_Path Path A: SN2 Attack (N-Hydroxyphthalimide) Intermed->SN2_Path Preferred (0°C, THF) SN1_Path Path B: SN1 (Carbocation) Intermed->SN1_Path Risk: Steric Bulk / Polar Solvent Product_R Product (R)-Enantiomer (>99% ee) SN2_Path->Product_R Walden Inversion Product_Rac Racemic Mixture (50% R / 50% S) SN1_Path->Product_Rac Loss of Stereochem

Caption: Figure 1. Mechanistic divergence in Mitsunobu synthesis. Path A (SN2) preserves chirality via inversion, while Path B (SN1) leads to racemization.[1]

Part 3: Deprotection & Workup Troubleshooting

Q3: My intermediate phthalimide is enantiopure, but the final hydroxylamine is partially racemized. What happened?

Diagnosis: The deprotection step is likely too harsh. Standard deprotection uses hydrazine hydrate (


) in refluxing ethanol.[1]
  • Issue: High temperature and basic hydrazine can cause proton abstraction at the chiral center, especially if the

    
    -proton is acidic (e.g., benzylic or adjacent to an ester).
    
  • Solution: Use Methylhydrazine at room temperature or N-Methylhydroxylamine in mild conditions.[1] Alternatively, use a two-step sequence: mild hydrolysis to the phthalamic acid followed by acidic cleavage.

Q4: How do I handle N-Boc deprotection without racemization?

Protocol: Acidic deprotection (TFA/DCM or HCl/Dioxane) is generally safe for stereocenters unless the resulting cation is stabilized (e.g., benzylic).[1]

  • Risk: If the reaction is left too long or runs too hot, acid-catalyzed SN1 exchange can occur at the O–C bond.

  • Fix: Use 4M HCl in Dioxane at 0°C and monitor strictly by TLC/LCMS. Quench immediately upon completion with mild base (NaHCO3) at 0°C. Avoid strong bases like NaOH for neutralization.[1]

Part 4: Analytical Verification (The "Trust but Verify" Phase)

Q5: How do I prove the enantiomeric excess (ee) of my O-alkyl hydroxylamine?

Method 1: Chiral HPLC (Direct) [1][2]

  • Column: Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H ) are most effective.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).[1]

  • Critical Additive: You must add 0.1% Diethylamine (DEA) to the mobile phase.[1] Hydroxylamines are basic; without DEA, they will interact with silanols, causing peak tailing that masks enantiomeric separation.[1]

Method 2: Derivatization (If Direct HPLC Fails) Convert the hydroxylamine to a diastereomer using a chiral derivatizing agent (CDA).

  • Reagent: Mosher's Acid Chloride ((R)-(-)-MTPA-Cl) or (S)-Naproxen Chloride .[1]

  • Reaction: React the O-alkyl hydroxylamine with the CDA.

  • Analysis: Analyze the resulting diastereomers via standard achiral HPLC or 1H/19F NMR. The diastereomeric ratio (dr) equals the starting material's ee.

Table: Recommended Analytical Conditions

Analyte TypeRecommended ColumnMobile PhaseAdditiveReference
Aryl-O-NH2 Chiralcel OD-HHex/IPA (90:10)0.1% DEA[1]
Alkyl-O-NH2 Chiralpak AD-HHex/EtOH (95:[1]5)0.1% DEA[2]
Functionalized Chiralpak ICHex/DCM/MeOH0.1% TFA[2]

References

  • Mitsunobu Reaction Mechanism & Inversion

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1] Link[1]

  • Chiral HPLC Method Development

    • Chiral Technologies.[1][3] "Instruction Manual for CHIRALCEL® OD-H." Daicel Corporation.[1] Link

  • Synthesis of O-Alkyl Hydroxylamines

    • Dondoni, A., et al. "Stereoselective synthesis of N-glycosyl hydroxylamines."[1] Journal of Organic Chemistry, 2002, 67(8), 2402-2410.[1] Link[1]

  • Racemization via Base Catalysis

    • Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 7th Ed., Wiley, 2013.[1] (Chapter 4: Stereochemistry). Link[1]

  • Derivatization for ee Determination

    • Seco, J. M., et al.[1] "The assignment of absolute configuration by NMR using chiral derivatizing agents." Chemical Reviews, 2004, 104(1), 17–118.[1] Link[1]

Sources

Controlling side reactions in O-alkylation of hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Engineers, Drug Development Scientists

Core Technical Directive: The Ambident Nucleophile Challenge

The Problem: Hydroxylamine (


) is an ambident nucleophile , possessing two reactive centers: the nitrogen atom and the oxygen atom.
  • Nitrogen (

    
    ):  Higher basicity (
    
    
    
    of conjugate acid
    
    
    ), softer nucleophile.
  • Oxygen (

    
    ):  Lower basicity, harder nucleophile, "Alpha Effect" enhanced.
    

The Causality: In standard


 reactions with alkyl halides (

), N-alkylation is kinetically favored due to the higher nucleophilicity of the nitrogen lone pair. Direct alkylation typically yields a mixture of

-alkyl hydroxylamines (

),

-dialkyl species, and nitrones, with the desired

-alkyl product (

) often being the minor component.

The Solution: To achieve high-fidelity O-alkylation, you must either (A) Sterically/Electronically block the Nitrogen (Protection Strategy) or (B) Use specific "Hard" electrophiles that prefer the oxygen center (rare in general synthesis).

Knowledge Base: Strategic Protocols (The "Fixes")

Protocol A: The "Gold Standard" – N-Protection Strategy (Boc-Route)

Recommended for: General synthesis of primary O-alkyl hydroxylamines (


) from alkyl halides.

Mechanism: By reacting hydroxylamine with Di-tert-butyl dicarbonate (


), we create 

-di-Boc-hydroxylamine. The electron-withdrawing carbamates reduce the nucleophilicity of the Nitrogen, leaving the Oxygen as the only active nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: Synthesize

    
    -di-Boc-hydroxylamine (
    
    
    
    ) from hydroxylamine HCl and
    
    
    in a biphasic system (
    
    
    ).
  • O-Alkylation: React

    
     with your Alkyl Bromide (
    
    
    
    ) using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF .
    • Why DBU? It is a non-nucleophilic base that effectively deprotonates the

      
       without competing for the electrophile.
      
  • Deprotection: Treat the intermediate

    
     with 4M HCl in Dioxane or TFA/DCM.
    
    • Advantage:[1][2] Avoids the use of hydrazine (required for the Phthalimide route), reducing toxicity hazards.

Quantitative Data: Yield Comparison | Substrate (


) | Direct Alkylation (

) | N-Protected Route (

) | | :--- | :--- | :--- | | Benzyl Bromide | 20% (

-alkyl) / 60% (

-alkyl) | >90% (

-alkyl) | | Ethyl Bromoacetate | Complex Mixture | 85% (

-alkyl) | | Octyl Bromide | <15% (

-alkyl) | 88% (

-alkyl) |
Protocol B: The Mitsunobu Inversion (For Alcohols)

Recommended for: Converting chiral alcohols to O-alkyl hydroxylamines with inversion of configuration.

Workflow:

  • Reagents: Alcohol (

    
    ), 
    
    
    
    -Hydroxyphthalimide (NHPI), Triphenylphosphine (
    
    
    ), DEAD/DIAD.
  • Mechanism: The phosphorus activates the alcohol oxygen, making it a leaving group. The

    
    -hydroxyphthalimide oxygen attacks the carbocation/activated complex.
    
  • Cleavage: Hydrazinolysis (

    
    ) releases the 
    
    
    
    -alkyl hydroxylamine.

Visualizing the Control Logic

The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on substrate availability and safety constraints.

G node_start START: Substrate Selection node_halide Substrate: Alkyl Halide (R-X) node_start->node_halide node_alcohol Substrate: Alcohol (R-OH) node_start->node_alcohol node_direct Direct Alkylation? (High Risk of N-Alkylation) node_halide->node_direct If unprotected NH2OH used node_protect N-Protection Strategy (Recommended) node_halide->node_protect Standard Protocol node_phthal Reagent: N-Hydroxyphthalimide Mitsunobu Conditions node_alcohol->node_phthal Stereoinversion req. node_boc Reagent: (Boc)2NOH Base: DBU / Solvent: DMF node_protect->node_boc Preferred Route node_deprotect_acid Deprotection: Acid (HCl/TFA) (Hydrazine-Free) node_boc->node_deprotect_acid node_deprotect_hydrazine Deprotection: Hydrazine (Toxic Byproduct) node_phthal->node_deprotect_hydrazine node_product Target: O-Alkyl Hydroxylamine (R-ONH2) node_deprotect_acid->node_product node_deprotect_hydrazine->node_product

Caption: Decision Tree for O-Alkylation. Green paths indicate high-fidelity routes; red dashed paths indicate high risk of side reactions.

Troubleshooting Guide (FAQ & Diagnostics)

Ticket #001: "How do I distinguish N-alkyl vs. O-alkyl products?"

Diagnosis: Standard


 NMR is the most reliable method. The electronegativity difference between Oxygen (3.[3]44) and Nitrogen (3.04) causes distinct chemical shifts for the 

-protons.
FeatureO-Alkyl Product (

)
N-Alkyl Product (

)

-CH Shift

3.5 – 4.2 ppm
(Deshielded)

2.6 – 3.2 ppm
(Shielded)
Exchangeable Protons Broad singlet (

, 2H)
Two broad singlets (

and

, 1H each)

NMR Shift

70 – 80 ppm

50 – 60 ppm
IR Spectroscopy Distinct

stretch (doublet for primary amine)
Broad

stretch often overlaps
Ticket #002: "My reaction mixture turned black and/or pressurized."

Critical Safety Alert: Hydroxylamine and its derivatives are thermodynamically unstable.

  • Cause: Metal-catalyzed decomposition. Trace iron (Fe) or copper (Cu) from spatulas or needles can trigger rapid disproportionation (

    
    ).
    
  • Fix: Use glass-coated stir bars and non-metallic spatulas. Ensure temperature does not exceed 70°C .

  • Nitrone Formation: If the reaction turns yellow/brown, you may be oxidizing the hydroxylamine to a nitrone (

    
    ). Ensure an inert atmosphere (
    
    
    
    or
    
    
    ) is strictly maintained.
Ticket #003: "I cannot use Boc or Phthalimide. Can I alkylate directly?"

Workaround: If you must alkylate directly:

  • Control pH: Maintain pH

    
     10-11. At this pH, a significant fraction of 
    
    
    
    is free base, but the
    
    
    group (
    
    
    ) is not fully deprotonated. However, using Acetone Oxime (
    
    
    ) as a surrogate allows O-alkylation (forming the oxime ether), which can then be hydrolyzed with aqueous HCl to release
    
    
    .
  • Use Bifunctional Reagents: React hydroxylamine with Epoxides . The ring-opening favors the Nitrogen attack initially, but under specific Lewis Acid catalysis, O-attack can be promoted. (Note: This is generally lower yield).[4]

References & Validation

  • Boc-Protection Protocol (Hydrazine-Free):

    • Title: Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine.[5][6]

    • Source:Synthetic Communications, 2014.

    • URL:[Link]

  • Direct O-Alkylation via Carbamates:

    • Title: Simple Preparation of O-Substituted Hydroxylamines from Alcohols.[7][8]

    • Source:Synthesis, 2006.[7][8]

  • NMR Diagnostic Methods:

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[9][10]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2013.[9]

    • URL:[Link]

  • Safety Data (Hydroxylamine):

    • Title: ICSC 0661 - HYDROXYLAMINE.[11]

    • Source:International Labour Organization (ILO).

    • URL:[Link]

Sources

Validation & Comparative

IR Spectrum Analysis of O-Substituted Hydroxylamine Functional Groups: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectrum Analysis of O-Substituted Hydroxylamine Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

O-substituted hydroxylamines (alkoxyamines,


) represent a critical class of functional groups in modern drug discovery, particularly as stable linkers in Antibody-Drug Conjugates (ADCs) and as key reagents in oxime ligation bioconjugation.[1][2] Unlike simple amines or alcohols, alkoxyamines possess a unique electronic environment due to the adjacent electronegative oxygen and nitrogen atoms (the alpha-effect). This guide provides a rigorous spectral analysis of alkoxyamines, distinguishing them from their structural analogs (amines, ethers, and alcohols) through validated infrared (IR) spectroscopic markers.
Comparative Spectral Analysis

To accurately identify an O-substituted hydroxylamine, one must differentiate it from functional groups with overlapping spectral features. The table below summarizes the diagnostic bands that serve as "decision gates" in spectral interpretation.

Table 1: Diagnostic IR Bands of Alkoxyamines vs. Analogs
Functional GroupStructureN-H Stretch (

)
C-O Stretch (

)
N-O Stretch (

)
Key Differentiator
O-Substituted Hydroxylamine

3300–3500 (m, often doublet)1000–1200 (s)900–1100 (w-m)Co-presence of N-H and C-O bands
Primary Amine

3300–3500 (m, doublet)AbsentAbsentNo C-O stretch ; N-H wag (broad) at ~800
Alcohol

3200–3600 (s, broad)1000–1300 (s)AbsentBroad O-H obscures N-H region; no N-O
Ether

Absent1000–1300 (s)AbsentNo N-H bands ; chemically inert
Oxime

3200–3650 (broad OH)900–1000 (N-O)1630–1690 (C=N)C=N stretch and broad O-H (vs sharp N-H)
  • s: strong, m: medium, w: weak

  • Note: The N-O stretching vibration is often coupled with the C-O stretch, creating a complex "fingerprint" in the 900–1200

    
     region.
    
Deep Dive: The Alkoxyamine Spectral Fingerprint
The N-H Region (3300–3500

)

Unlike the broad, hydrogen-bonded O-H stretch of hydroxylamines (


) or alcohols, the N-H stretch of O-substituted hydroxylamines resembles that of primary amines.
  • Primary Alkoxyamines (

    
    ):  Exhibit two distinct bands (symmetric and asymmetric stretching) centered around 3300–3400 
    
    
    
    .
  • Secondary Alkoxyamines (

    
    ):  Exhibit a single, sharper band in the same region.
    
  • Salt Forms (

    
    ):  If the sample is a hydrochloride salt (common for stability), this region becomes broad and complex (2800–3200 
    
    
    
    ) due to ammonium N-H stretching, often overlapping with C-H stretches. Recommendation: Neutralize the salt to the free base for clear N-H identification.
The C-O and N-O Linkage (900–1200

)

This is the diagnostic "heart" of the alkoxyamine spectrum.

  • C-O Stretch: Appears as a strong band between 1000–1200

    
    . In methoxyamine derivatives (
    
    
    
    ), this is particularly intense.
  • N-O Stretch: A weaker vibration typically found between 900–1100

    
    . While less diagnostic on its own due to variability, its presence alongside a C-O stretch distinguishes the molecule from a simple amine.
    
  • The "Methoxy" Handle: For methoxyamines (

    
    ), a sharp C-H stretching band near 2815–2830 
    
    
    
    is a highly specific indicator, distinct from the general alkyl C-H stretches at 2850–2960
    
    
    .
Experimental Protocols
Method A: Liquid Film (Neat) – Best for Free Bases
  • Applicability: Liquid alkoxyamines (e.g., O-methylhydroxylamine, O-benzylhydroxylamine).

  • Protocol:

    • Place 1 drop of the pure liquid between two NaCl or KBr plates.

    • Acquire spectrum (4000–400

      
      , 4 scans min).
      
    • Critical Check: Ensure no moisture is present on the plates, as water absorbs at 3400

      
       (masking N-H) and 1640 
      
      
      
      (mimicking N-H bend).
Method B: KBr Pellet – Best for HCl Salts
  • Applicability: Solid alkoxyamine hydrochloride salts (e.g., Methoxyamine HCl).

  • Protocol:

    • Mix ~1-2 mg of sample with ~100 mg of spectroscopic grade KBr.

    • Grind to a fine powder in an agate mortar (do not over-grind if the sample is heat-sensitive).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Expert Insight: KBr is hygroscopic.[4] If the "ammonium" region (2800–3200

      
      ) is too broad, dry the KBr powder at 110°C overnight before use.
      
    • Data Correction: The salt form will not show the sharp doublet at 3300-3500

      
      . Instead, look for the broad ammonium band and the characteristic C-O/N-O fingerprint bands in the lower frequency region.
      
Application Case Study: Monitoring Oxime Ligation

In drug development, alkoxyamines are used to conjugate payloads to ketones/aldehydes on antibodies or polymers via oxime ligation . IR spectroscopy is a rapid, non-destructive method to monitor this reaction.[5]

  • Reaction:

    
    
    
  • Monitoring Strategy:

    • Start: Observe the C=O stretch of the aldehyde (~1710–1740

      
      ) and the N-H stretch  of the alkoxyamine.
      
    • End: Disappearance of the C=O band and appearance of the C=N (oxime) stretch at 1640–1690

      
       .
      
    • Validation: The C-O stretch from the alkoxyamine moiety remains (shifted slightly) confirming the linker integrity.

Decision Logic & Workflow

The following diagrams illustrate the logical process for identifying O-substituted hydroxylamines and the experimental workflow.

Figure 1: Spectral Identification Decision Tree

IdentificationTree Start Unknown Sample Spectrum CheckNH Is there a sharp N-H stretch? (3300-3500 cm⁻¹) Start->CheckNH CheckOH Is there a broad O-H stretch? (3200-3600 cm⁻¹) CheckNH->CheckOH No CheckCO Is there a strong C-O stretch? (1000-1300 cm⁻¹) CheckNH->CheckCO Yes CheckCN Is there a C=N stretch? (1640-1690 cm⁻¹) CheckOH->CheckCN Yes Result_Ether Ether CheckOH->Result_Ether No (Check C-O) Result_Alkoxy Likely O-Substituted Hydroxylamine CheckCO->Result_Alkoxy Yes (Plus N-O band) Result_Amine Primary/Secondary Amine CheckCO->Result_Amine No Result_Alcohol Alcohol or Free Hydroxylamine CheckCN->Result_Alcohol No Result_Oxime Oxime CheckCN->Result_Oxime Yes

Caption: Logic flow for distinguishing alkoxyamines from amines, alcohols, and oximes based on key IR bands.

Figure 2: Experimental Workflow for Stability Testing

Workflow Sample Alkoxyamine Linker Sample State Physical State? Sample->State Liquid Liquid (Free Base) State->Liquid Oil/Liquid Solid Solid (HCl Salt) State->Solid Crystal/Powder MethodA Method A: Neat Film (NaCl/KBr Plates) Liquid->MethodA MethodB Method B: KBr Pellet (Dry Powder) Solid->MethodB Acquire Acquire Spectrum (4000-400 cm⁻¹) MethodA->Acquire MethodB->Acquire Analyze Analyze 3300 cm⁻¹ (N-H Integrity) Acquire->Analyze

Caption: Step-by-step workflow for selecting the correct IR sampling technique based on physical state.

References
  • National Institute of Standards and Technology (NIST). Methoxyamine hydrochloride IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines. Available at: [Link][1][6][7][8][9]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • Royal Society of Chemistry. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 2020. Available at: [Link]

  • Kintek Solution. Why Is KBr Used In The Preparation Of Pellets For IR Spectroscopy?. Available at: [Link][9]

Sources

Validating stereochemistry of oxime ethers formed from chiral hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of oxime ethers from chiral hydroxylamines (


) and carbonyl compounds presents a dual stereochemical challenge: controlling the geometric isomerism  (

) of the imine bond and preserving the optical purity of the chiral center. While X-ray crystallography remains the absolute standard for configuration assignment, it is often low-throughput and impractical for oils.

This guide establishes a self-validating spectroscopic workflow, prioritizing Nuclear Magnetic Resonance (NMR) techniques (NOESY/ROESY) validated by Chiral HPLC, to unambiguously assign stereochemistry without the immediate need for single-crystal growth.

The Stereochemical Challenge

When a chiral hydroxylamine condenses with an unsymmetrical carbonyl, the product exhibits two distinct types of stereoisomerism:

  • Geometric Isomerism (

    
    ):  The 
    
    
    
    double bond is rigid. The alkoxy group (
    
    
    ) can be oriented either trans (
    
    
    ) or cis (
    
    
    ) to the higher-priority group on the carbonyl carbon.
    • Note: Because the hydroxylamine is chiral, the

      
       and 
      
      
      
      forms are diastereomers , not enantiomers. They possess distinct physical properties (NMR shifts, retention times) and can theoretically be separated on achiral silica.
  • Configurational Stability (

    
    ):  The chiral center on the oxygen (
    
    
    
    ) is susceptible to racemization under the acidic conditions often used for oxime formation, particularly if the center is benzylic or allylic.
Comparative Analysis of Validation Methodologies

The following table compares the primary methods for validating oxime ether stereochemistry.

FeatureNMR Spectroscopy (NOE/Chemical Shift) X-Ray Crystallography Chiral HPLC/SFC VCD (Vibrational Circular Dichroism)
Primary Utility

Geometry Assignment
Absolute Configuration (

&

)
Quantifying Ratios (

&

)
Solution-phase Absolute Config
Throughput High (10-30 min/sample)Low (Days to Weeks)Medium (Method Dev required)Low (Calculation intensive)
Sample State Solution (

,

)
Single CrystalSolutionSolution
Structural Certainty High (with NOE correlation)Absolute (Gold Standard)High (for purity), Low (for structure)High
Limit of Detection ~1-2% (isomer ratio)N/A< 0.1%N/A
The Self-Validating NMR Protocol
A. The "Steric Compression" Check (

NMR)

In oxime ethers, the


-carbon of the carbonyl substituent syn to the alkoxy group experiences steric compression, resulting in an upfield shift  (shielding) relative to the anti isomer.[1]
  • Rule of Thumb:

    
    .
    
  • Application: If you isolate both isomers, the isomer with the more upfield

    
    -carbon signal is the 
    
    
    
    isomer (assuming standard Cahn-Ingold-Prelog priority where
    
    
    is high priority).
B. The NOE/ROESY Lock (Proton NMR)

This is the definitive non-crystallographic proof.

  • Experiment: 1D-NOESY or 2D-NOESY (Mixing time: 500-800 ms).

  • Logic:

    • 
      -Isomer:  Strong NOE correlation between the oxime ether 
      
      
      
      -protons (
      
      
      ) and the carbonyl substituent's protons.
    • 
      -Isomer:  No NOE between the ether group and the carbonyl substituent; instead, NOE is observed between the ether group and the aldyl proton (for aldoximes).
      
C. Graphviz Workflow: The Decision Tree

The following diagram illustrates the logical flow for assigning stereochemistry using this protocol.

OximeValidation Start Crude Oxime Ether (Mixture of Isomers) TLC TLC/HPLC Analysis (Achiral Phase) Start->TLC Separation Flash Chromatography (Separation of Diastereomers) TLC->Separation Distinct Spots? NMR_1H 1H NMR Analysis Separation->NMR_1H NOE_Check NOESY Experiment (O-R to C=N-R correlation?) NMR_1H->NOE_Check Isomer_Z Strong NOE Observed (Syn Relationship) NOE_Check->Isomer_Z Yes Isomer_E No NOE / Weak NOE (Anti Relationship) NOE_Check->Isomer_E No Chiral_Check Chiral HPLC/SFC (Check Enantiomeric Excess) Isomer_Z->Chiral_Check Isomer_E->Chiral_Check Final Validated Stereochemistry Chiral_Check->Final

Caption: Logical workflow for separating and assigning E/Z configuration of chiral oxime ethers using chromatographic and spectroscopic gates.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize the oxime ether of (S)-1-phenylethylhydroxylamine and acetophenone, minimizing racemization.

Step 1: Buffered Condensation

Acid catalysis promotes


 isomerization and potential racemization. Use a buffered pyridinium system.
  • Dissolve (S)-1-phenylethylhydroxylamine hydrochloride (1.0 equiv) in absolute ethanol (0.2 M).

  • Add Pyridine (1.2 equiv) or NaOAc (1.5 equiv). Stir for 10 min.

  • Add the carbonyl compound (1.0 equiv).

  • Stir at Room Temperature (RT). Avoid reflux unless necessary.

Step 2: Workup (The "Neutral" Wash)
  • Concentrate ethanol under reduced pressure.

  • Partition residue between

    
     and Water.
    
  • Critical: Do not wash with strong acid (e.g., 1M HCl) to remove pyridine, as this hydrolyzes the oxime. Use

    
     solution (complexes pyridine) or Citric Acid (mild).
    
Step 3: Validation Data (Simulated Case Study)

Compound: Acetophenone O-((S)-1-phenylethyl)oxime

ParameterIsomer A (Retention Time: 4.5 min)Isomer B (Retention Time: 5.2 min)

-Methyl

Shift
12.5 ppm19.8 ppm
NOE Correlation



(strong)



(strong)
Assignment

-Isomer
(Ph is anti to OR)

-Isomer
(Ph is syn to OR)
Explanation The methyl group (12.5 ppm) is shielded because it is syn to the Oxygen.The methyl group (19.8 ppm) is deshielded (anti).
Expert Insights & Troubleshooting

1. The "Missing" Isomer: Often, one geometric isomer is thermodynamically preferred (usually


 for aldoximes). If you only see one set of NMR signals, do not assume purity. Run a 1H-13C HSQC ; minor isomers often hide under the baseline of the major isomer in 1D proton spectra but appear as distinct cross-peaks in 2D.

2. Racemization Flags: If your chiral hydroxylamine was


, but your product shows complex splitting in the aliphatic region (more than 2 sets of signals), you likely have racemization.
  • Test: Degrade a small sample back to the hydroxylamine (using

    
     or catalytic hydrogenation) and check the optical rotation or chiral HPLC against the starting material.
    

3. Solvent Effects:


 ratios are solvent-dependent. Performing the reaction in a non-polar solvent (Benzene/Toluene) often favors the 

-isomer (dipole minimization) more than polar protic solvents (EtOH).
References
  • Karabatsos, G. J., & Taller, R. A. (1968). Structural studies by nuclear magnetic resonance. XV. Conformations and configurations of oximes and their derivatives. Tetrahedron, 24(8), 3347-3360. Link

  • Krivdin, L. B. (2004). Stereochemical applications of carbon-13 NMR spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 45(3-4), 183-228. Link

  • Denmark, S. E., & Dhe-Paganon, S. (1995). Structural studies of chiral oxime ethers. Journal of Organic Chemistry, 60(10), 3221–3235. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine vs O-methylhydroxylamine efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Selection of Hydroxylamine Reagents: O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine vs. O-Methylhydroxylamine

In chemical biology, metabolomics, and synthetic drug development, the formation of oxime ethers from carbonyls and alkoxyamines is a cornerstone reaction. However, researchers frequently face a critical trade-off: maximizing the thermodynamic efficiency of the conjugation versus retaining the ability to reverse or modify the linkage later. This guide provides an objective, data-driven comparison between two highly specialized reagents: the hyper-efficient O-methylhydroxylamine and the sterically hindered but strategically cleavable O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine (MOPEHA) .

Mechanistic Profiling & Causality

O-Methylhydroxylamine: The Benchmark for Efficiency O-methylhydroxylamine (methoxyamine) is characterized by its minimal steric footprint[1]. Because the oxygen atom is functionalized with a simple methyl group, the adjacent nitrogen lone pair is highly accessible. This lack of steric hindrance allows for rapid bimolecular nucleophilic attack on aldehydes and ketones, resulting in exceptionally high condensation rate constants. The resulting O-methyl oxime is thermodynamically stable and highly resistant to hydrolytic cleavage under physiological conditions[2]. Consequently, it is the reagent of choice for permanent bioconjugations, such as the assembly of "Split PROTACs"[2], and for the stabilization of volatile carbonyls in GC-MS metabolomics[3].

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine (MOPEHA): Engineered for Reversibility In stark contrast, MOPEHA is designed not for speed, but for strategic protection. The hydroxylamine oxygen is masked by a bulky secondary benzylic moiety (the 1-(4-methoxyphenyl)ethyl group). This steric bulk significantly impedes the initial nucleophilic attack, reducing the overall efficiency of oxime formation compared to its methylated counterpart. However, this structural complexity serves a precise causal purpose: the 1-(4-methoxyphenyl)ethyl group is highly acid-labile. Upon treatment with mild acids (e.g., Trifluoroacetic acid), the C-O bond undergoes heterolytic cleavage. This cleavage is thermodynamically driven by the formation of a secondary carbocation that is heavily resonance-stabilized by the electron-donating para-methoxy group[4]. This allows researchers to temporarily mask a carbonyl or hydroxylamine, perform downstream synthesis, and subsequently unmask the free oxime/hydroxylamine.

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics of both reagents to guide appropriate selection in synthetic workflows.

ParameterO-MethylhydroxylamineO-(1-(4-Methoxyphenyl)ethyl)hydroxylamine (MOPEHA)
Steric Hindrance MinimalHigh (Secondary Benzylic Bulk)
Nucleophilic Efficiency Very High (Rapid kinetics)Moderate to Low (Requires extended time/catalysts)
Oxime Stability Permanent (Highly stable)Temporary (Acid-labile)
Cleavage Conditions N/A (Non-cleavable under standard conditions)Mild Acid (e.g., 5-20% TFA in DCM)
Byproduct of Cleavage N/A1-(4-Methoxyphenyl)ethyl carbocation
Primary Applications GC-MS derivatization[3], PROTACs[2]Solid-phase synthesis, protecting group chemistry

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Efficiency Methoximation (O-Methylhydroxylamine) Purpose: Rapid stabilization of carbonyls for GC-MS or permanent ligation.

  • Reagent Preparation: Dissolve O-methylhydroxylamine hydrochloride (20-40 mg/mL) in anhydrous pyridine[3]. Causality: Pyridine acts dually as a solvent and a base, neutralizing the HCl salt to liberate the highly nucleophilic free alkoxyamine without introducing competing aqueous nucleophiles.

  • Condensation: Add the solution to the dried carbonyl substrate. Incubate at 37°C for 90 minutes. The minimal steric bulk ensures >95% conversion for most unhindered ketones[5].

  • Validation: Analyze the reaction mixture via LC-MS or GC-MS. The formation of the O-methyl oxime is confirmed by a distinct mass shift and the absence of the starting carbonyl peak. The stability of the linkage ensures no degradation during ionization[2].

Protocol B: Protected Oxime Ligation & Acidic Cleavage (MOPEHA) Purpose: Temporary carbonyl protection with subsequent unmasking.

  • Catalyzed Condensation: Dissolve the carbonyl substrate and MOPEHA (1.5 eq) in an appropriate solvent (e.g., methanol). Add 10 mol% aniline. Causality: Due to MOPEHA's steric bulk, direct condensation is slow. Aniline acts as a nucleophilic catalyst, rapidly forming an unhindered Schiff base intermediate that is subsequently trapped by MOPEHA.

  • Isolation & Validation: Purify the protected oxime and verify via 1H-NMR (look for the distinct benzylic methine doublet and the para-methoxy singlet).

  • Cleavage (Deprotection): Dissolve the protected oxime in a solution of 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 2% Triisopropylsilane (TIPS). Causality: TFA provides the protons necessary to initiate heterolytic cleavage. TIPS is critical as a carbocation scavenger; it rapidly quenches the highly reactive 1-(4-methoxyphenyl)ethyl carbocation[4], preventing it from re-alkylating the liberated oxime or other nucleophilic sites on the molecule.

  • Final Validation: Monitor the disappearance of the protected oxime via LC-MS to confirm complete deprotection.

Mechanistic Visualizations

G C Carbonyl Substrate (Aldehyde/Ketone) MHA O-Methylhydroxylamine (Low Sterics) C->MHA MOPEHA MOPEHA (High Sterics) C->MOPEHA OM_Oxime O-Methyl Oxime (Fast, Stable) MHA->OM_Oxime High Efficiency (k1 >>) MOPEHA_Oxime MOPEHA Oxime (Slow, Protected) MOPEHA->MOPEHA_Oxime Lower Efficiency (Steric Hindrance)

Kinetic divergence in oxime formation driven by steric hindrance.

G MOPEHA_Oxime MOPEHA Oxime (Protected) Acid Acidic Cleavage (e.g., TFA) MOPEHA_Oxime->Acid Free_Oxime Free Oxime / Hydroxylamine (Deprotected) Acid->Free_Oxime Carbocation 1-(4-Methoxyphenyl)ethyl Carbocation (Stable) Acid->Carbocation

Acid-mediated cleavage of the MOPEHA protecting group via carbocation stabilization.

References

  • Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC. National Institutes of Health (NIH). 2

  • Methoxyamine - Wikipedia. Wikipedia. 1

  • O-Methylhydroxylamine: A Technical Guide for Researchers - Benchchem. Benchchem.3

  • Acid Catalysis with Alkane/Water Microdroplets in Ionic Liquids | JACS Au. American Chemical Society (ACS). 4

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. 6

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Safety Operating Guide

Personal protective equipment for handling O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling, use, and disposal of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine (CAS No. 889128-35-2). As specific safety data for this compound is limited, this guide is built upon a conservative risk assessment, synthesizing data from analogous structures, namely hydroxylamine derivatives and substituted ethylamines. The protocols herein are designed to empower researchers, scientists, and drug development professionals to work safely by understanding the causality behind each recommendation.

Hazard Assessment and Chemical Profile

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine combines two key structural motifs that dictate its hazard profile: the hydroxylamine functional group and a substituted phenylethylamine backbone. The hydroxylamine moiety is known for its reactivity and potential instability, while amine derivatives can be corrosive and irritating.[1][2][3][4] Therefore, this compound must be handled with the utmost caution, assuming it possesses a combination of these hazards.

PropertyValue / AssessmentSource / Rationale
CAS Number 889128-35-2BLDpharm
Molecular Formula C9H13NO2[5]
Molecular Weight 167.21 g/mol [5]
Primary Hazards Harmful if swallowed, Causes skin irritation/burns, Causes serious eye irritation/damage, May cause respiratory irritation.[5]Inferred from hazard statements for this specific CAS number and data on analogous compounds.[2][3][6]
Reactivity Profile Potentially unstable. Hydroxylamine and its derivatives can be reactive and may decompose upon heating.[1][7][8]Based on the known chemistry of the hydroxylamine functional group.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and sources of heat.[8][9]General reactivity for hydroxylamine and amine derivatives.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of skin and eye corrosion, respiratory irritation, and unknown reactivity. The selection of PPE is not merely a checklist; it is a self-validating system to protect against simultaneous chemical and potential thermal threats.

Task / ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing, solution prep in a fume hood)Chemical splash goggles and a full-face shield.[10][11][12]Double-gloving with chemical-resistant nitrile or neoprene gloves.[13]Flame-resistant (FR) lab coat (NFPA 2112 compliant) over long pants and closed-toe shoes.[11][12]Work must be conducted in a certified chemical fume hood.[10][14]
Large Volume Transfers (>1 L)Chemical splash goggles and a full-face shield.Heavy chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves.[11]FR lab coat and a chemical-resistant apron.[11]Certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy chemical-resistant gloves.[11]FR coveralls or FR lab coat with a chemical-resistant apron.[11]NIOSH-approved respirator with appropriate cartridges may be necessary if outside a fume hood.[13]

Causality of PPE Choices:

  • Face Shield over Goggles: This combination is crucial because hydroxylamine and ethylamine analogs are known to cause severe, rapid eye damage.[2][6] The goggles provide a seal against splashes, while the face shield protects the entire face.

  • Flame-Resistant (FR) Lab Coat: The inherent instability of the hydroxylamine group presents a potential, albeit unquantified, risk of rapid decomposition or reaction.[1][7] An FR lab coat provides critical protection against thermal hazards, a precaution often taken with reactive chemicals.[11][12]

  • Double-Gloving: This technique allows for the immediate and safe removal of a contaminated outer glove without compromising the primary skin barrier.

Standard Operating Procedure: Handling and Use

Adherence to a strict, methodical workflow is the primary control for preventing exposure and incidents.

Preparation and Engineering Controls:

  • Designate Area: Conduct all work in a designated area within a certified chemical fume hood to minimize the risk of inhalation.[8][10][15]

  • Verify Safety Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed before beginning work.[3]

  • Assemble Materials: Gather all necessary equipment, including spill cleanup materials, before introducing the chemical to the work area.

Step-by-Step Handling Protocol:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Transferring Solids: Use non-sparking tools to transfer the solid material. Avoid creating dust. If weighing, do so within the fume hood or in a contained balance enclosure that is vented.

  • Preparing Solutions: Add the chemical slowly and in small portions to the solvent. Be aware of any potential exothermic reactions.

  • Heating Prohibition: Do NOT heat this compound unless its thermal stability has been rigorously determined by appropriate analytical methods (e.g., DSC/TGA). Hydroxylamines can decompose explosively upon heating.[7][8][16]

  • End of Work: Thoroughly decontaminate the work area. Wash hands and arms thoroughly with soap and water after removing PPE.

Spill Management Protocol

Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps to contain the situation safely.

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_response Response & Cleanup cluster_disposal Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Isolate Isolate Area & Restrict Access Alert->Isolate PPE Don Full Spill Response PPE Isolate->PPE Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Collect Carefully Collect Material with Non-Sparking Tools Contain->Collect Decon Decontaminate Spill Area Collect->Decon Waste Package Waste in Labeled, Sealed Container Decon->Waste EHS Contact EHS for Hazardous Waste Pickup Waste->EHS

Caption: Workflow for a chemical spill response.

Detailed Spill Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[13]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Containment: For liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal binder.[13] Do NOT use combustible materials like paper towels or sawdust.

  • Collection: Carefully collect the absorbed material and spilled solid using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[13]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[13]

  • Disposal: The collected spill material is considered hazardous waste and must be disposed of according to the procedures outlined below.[13]

Waste Disposal Plan

Proper disposal is a critical final step to ensure laboratory and environmental safety. All materials contaminated with O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine are to be considered hazardous waste.

Procedure:

  • Waste Collection: Collect all waste, including excess reagent, contaminated absorbents, and disposable PPE, in a designated, compatible, and clearly labeled hazardous waste container.[13] The container must be kept closed except when adding waste.

  • Waste Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[13] This storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal: The final disposal of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine waste must be handled by a licensed and qualified hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[7][13] Never attempt to dispose of this chemical down the drain or in regular trash.[7][15]

References

  • Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide. Benchchem.
  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. Published August 7, 2024.
  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. New Mexico State University. Published July 2, 2015.
  • Safely Working with Chemicals: PPE Essentials. Safety Storage Systems. Published August 20, 2018.
  • Personal Protective Equipment for Chemical Handling. Real Safety. Published October 10, 2016.
  • Flame Resistant PPE. Department of Chemistry and Biochemistry, University of Arizona.
  • Safety Data Sheet for Hydroxylamine hydrochloride. Carl Roth.
  • Hazardous Substance Fact Sheet for Hydroxylamine Sulfate. New Jersey Department of Health.
  • Hydroxylamine SDS, 7803-49-8 Safety Data Sheets. ECHEMI.
  • Hydroxylamine hydrochloride MSDS. LEAP Online. Published October 10, 2005.
  • Hydroxylamine Hydrochloride Safety Data Sheet. Santa Cruz Biotechnology.
  • Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. DC Fine Chemicals. Published March 29, 2024.
  • Hydroxylamine. Wikipedia.
  • Safety Data Sheet for (S)-(-)-1-(4-Methoxyphenyl)ethylamine. TCI Chemicals. Published October 3, 2018.
  • Safety Data Sheet for (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Fisher Scientific. Published December 26, 2025.
  • Safety Data Sheet for 2-(4-Methoxyphenoxy)ethylamine. Fisher Scientific. Published December 20, 2025.
  • Safety Data Sheet for Hydroxylamine Hydrochloride GR ACS. EMD Millipore.
  • Safety Data Sheet for 2,2-Bis(4-methoxyphenyl)ethylamine. Thermo Fisher Scientific. Published October 8, 2025.
  • Safety Data Sheet for O-Methylhydroxylamine Hydrochloride. TCI Chemicals.
  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. Published December 11, 2018.
  • Hydroxylamine hydrochloride MSDS. Actylis Lab Solutions. Published June 10, 2010.
  • Hydroxylamine, O-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1). CymitQuimica.
  • (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties. U.S. Environmental Protection Agency. Published October 15, 2025.
  • (R)-(+)-1-(4-Methoxyphenyl)ethylamine Chemical Properties,Uses,Production. ChemicalBook. Published January 13, 2026.
  • Safety Data Sheet for (R)-(+)-1-(4-Methoxyphenyl)ethylamine. CymitQuimica. Published February 4, 2021.
  • N-[1-(4-Methoxyphenyl)ethyl]hydroxylamine. BLDpharm.
  • (R)-1-(4-Methoxyphenyl)ethylamine. PubChem.
  • O-((4-methoxyphenyl)methyl)hydroxylamine hydrochloride. PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.